Eupalinolide H
Description
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Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(3aR,4R,6Z,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3/b12-7+,13-9-,16-5-/t17-,18-,19-,20+/m1/s1 |
InChI Key |
INXZZSZBRLXKNT-PZXWXBCTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Sesquiterpene Lactones of Eupatorium lindleyanum: A Technical Guide to Eupalinolide Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorium lindleyanum, a perennial herb belonging to the Asteraceae family, has a long-standing history in traditional medicine for treating respiratory ailments. Modern phytochemical investigations have identified a wealth of bioactive compounds within this plant, with sesquiterpene lactones, particularly the eupalinolide series, emerging as a significant area of interest for their potent anti-inflammatory and cytotoxic activities. This technical guide provides an in-depth overview of the discovery and isolation of these compounds from Eupatorium lindleyanum, with a specific focus on the available scientific literature.
Core Focus: The Elusive Eupalinolide H
A comprehensive review of scientific literature was conducted to ascertain the discovery and isolation protocols for this compound from Eupatorium lindleyanum. Despite its listing by some chemical suppliers as a sesquiterpene lactone with potential anti-inflammatory properties derived from this plant, primary scientific publications detailing its specific isolation, characterization, and quantitative data from Eupatorium lindleyanum could not be retrieved.
A key study by Wang et al. (2017) in Planta Medica, titled "Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum", details the isolation of several eupalinolides.[1] However, this paper describes the discovery of two new compounds, Eupalinolide L and Eupalinolide M, along with seven other known sesquiterpene lactones.[1][2] this compound is not explicitly mentioned among the isolated and characterized compounds in this publication. This discrepancy suggests that either this compound is a trivial name for one of the known compounds reported in this or other studies, or its isolation from E. lindleyanum is documented in literature not accessible through extensive database searches.
Given the absence of primary data for this compound, this guide will focus on the established experimental protocols for the isolation and characterization of other prominent eupalinolides from Eupatorium lindleyanum, which can serve as a methodological reference for researchers in the field.
Experimental Protocols: Isolation of Sesquiterpene Lactones from Eupatorium lindleyanum
The following methodologies are based on established protocols for the isolation of eupalinolides and other sesquiterpene lactones from E. lindleyanum.[3][4][5][6]
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Eupatorium lindleyanum are collected, dried, and pulverized into a coarse powder.
-
Extraction: The powdered plant material is typically extracted with 95% ethanol (B145695) at room temperature through percolation or maceration. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
Fractionation
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, commonly:
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
n-Butanol
The ethyl acetate and n-butanol fractions are often enriched in sesquiterpene lactones and are selected for further purification.
Chromatographic Isolation
A combination of chromatographic techniques is employed for the isolation of individual compounds.
1. Silica (B1680970) Gel Column Chromatography:
-
The dried ethyl acetate or n-butanol fraction is subjected to silica gel column chromatography.
-
Elution is performed with a gradient of petroleum ether-ethyl acetate or chloroform-methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
2. High-Speed Counter-Current Chromatography (HSCCC):
-
HSCCC is a valuable technique for the preparative separation of sesquiterpenoid lactones.[5][6]
-
A two-phase solvent system is selected based on the partition coefficient (K) of the target compounds. A common system is n-hexane-ethyl acetate-methanol-water in varying ratios (e.g., 1:4:2:3, v/v/v/v).[5][6]
-
The crude fraction is dissolved in the solvent mixture and injected into the HSCCC column.
-
The fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) for purity.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification of isolated compounds is often achieved using reversed-phase preparative HPLC (e.g., on a C18 column).
-
A gradient of acetonitrile-water or methanol-water is typically used as the mobile phase.
Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to establish the chemical structure and stereochemistry of the molecule.[7][8][9][10][11]
Visualization of Experimental Workflow
The general workflow for the isolation of eupalinolides from Eupatorium lindleyanum is depicted below.
Caption: General experimental workflow for the isolation of eupalinolides.
Quantitative Data on Isolated Eupalinolides
While specific data for this compound is unavailable, the following table summarizes quantitative data for other eupalinolides isolated from Eupatorium lindleyanum as reported in the literature.
| Compound | Starting Material | Yield | Purity | Reference |
| Eupalinolide A | 540 mg n-butanol fraction | 17.9 mg | 97.9% (HPLC) | [5][6] |
| Eupalinolide B | 540 mg n-butanol fraction | 19.3 mg | 97.1% (HPLC) | [5][6] |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 540 mg n-butanol fraction | 10.8 mg | 91.8% (HPLC) | [5][6] |
Biological Activity and Signaling Pathways of Eupalinolides
Several eupalinolides isolated from E. lindleyanum have demonstrated significant anti-inflammatory and anti-cancer activities.
Anti-inflammatory Activity
Eupalinolides L and M, along with other isolated sesquiterpene lactones, have shown excellent anti-inflammatory activities by reducing the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1][2][12]
The general signaling pathway for LPS-induced inflammation involves the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6. Eupalinolides are thought to inhibit this pathway.
Caption: Putative anti-inflammatory mechanism of eupalinolides.
Conclusion
While the specific discovery and isolation of this compound from Eupatorium lindleyanum remain unconfirmed in the accessible scientific literature, the plant is a rich source of other structurally related and biologically active eupalinolides. The experimental protocols for extraction, fractionation, and chromatographic purification detailed in this guide provide a solid foundation for researchers aiming to isolate and study these valuable natural products. Further investigation is warranted to clarify the identity and origin of this compound and to fully elucidate the therapeutic potential of the diverse sesquiterpene lactones found in Eupatorium lindleyanum.
References
- 1. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. youtube.com [youtube.com]
- 12. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity [mdpi.com]
Eupalinolide H: Unraveling the Anti-Cancer Mechanisms of a Sesquiterpene Lactone Family
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the mechanism of action of Eupalinolide H in cancer cells. Therefore, this guide provides an in-depth analysis of the anti-cancer properties of closely related and well-studied eupalinolides, namely Eupalinolide A, B, J, and O. The information presented herein serves as a valuable resource for understanding the potential therapeutic actions of this class of sesquiterpene lactones, which may offer insights into the prospective mechanisms of this compound.
Executive Summary
Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum DC., have demonstrated significant anti-cancer activities across a range of cancer cell lines. These compounds exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways integral to cancer cell proliferation and survival. This guide synthesizes the current understanding of the molecular mechanisms of Eupalinolides A, B, J, and O, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Core Mechanisms of Action
The anti-neoplastic effects of eupalinolides are multifaceted, primarily converging on the induction of programmed cell death and the inhibition of cellular proliferation.
Induction of Apoptosis
Eupalinolides consistently induce apoptosis in various cancer cell lines. This is achieved through both intrinsic (mitochondrial) and extrinsic pathways. Key events include the disruption of the mitochondrial membrane potential (MMP), activation of caspases, and regulation of pro- and anti-apoptotic proteins.
-
Eupalinolide J has been shown to induce apoptosis in prostate cancer cells through a caspase-dependent pathway, evidenced by the activation of caspase-3 and caspase-9.[1]
-
Eupalinolide O triggers caspase-dependent apoptosis in breast cancer cells, which can be significantly prevented by a pan-caspase inhibitor.[2][3] It also downregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl while upregulating pro-apoptotic Bax and Bad.[3]
-
Eupalinolide A promotes apoptosis in non-small cell lung cancer (NSCLC) cells.[4][5]
-
Eupalinolide B has been observed to induce apoptosis in pancreatic cancer cells.[6]
Cell Cycle Arrest
Eupalinolides interfere with the normal progression of the cell cycle, leading to arrest at different phases, thereby inhibiting cancer cell proliferation.
-
Eupalinolide A arrests the cell cycle at the G1 phase in hepatocellular carcinoma cells and at the G2/M phase in NSCLC cells.[4][5][7]
-
Eupalinolide J causes cell cycle arrest at the G0/G1 phase in human prostate cancer cells.[1]
-
Eupalinolide O induces G2/M phase arrest in breast cancer cells, associated with decreased expression of cyclin B1 and cdc2.[2]
-
Eupalinolide B blocks the cell cycle at the S phase in hepatic carcinoma cells.[8]
Modulation of Signaling Pathways
The anti-cancer effects of eupalinolides are underpinned by their ability to modulate critical signaling pathways.
-
STAT3 Pathway: Eupalinolide J is a potent inhibitor of the STAT3 signaling pathway. It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes like MMP-2 and MMP-9.[9][10][11][12] The anti-cancer activities of Eupalinolide J in triple-negative breast cancer (TNBC) cells are significantly blunted by the silencing of STAT3.[13]
-
Akt/mTOR Pathway: Eupalinolide O suppresses the Akt pathway in breast cancer cells.[2] Eupalinolide A targets the AMPK/mTOR/SCD1 signaling pathway in NSCLC, leading to the induction of ferroptosis and apoptosis.[4][5]
-
ROS-Mediated Pathways: Eupalinolide A induces autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.[7] Eupalinolide O induces apoptosis in TNBC cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway. Eupalinolide B also elevates reactive oxygen species (ROS) levels in pancreatic cancer cells.[6]
-
NF-κB Pathway: Eupalinolide B has been shown to inhibit the NF-κB signaling pathway in Raw264.7 cells, suggesting a potential anti-inflammatory and anti-cancer role through this pathway.
Quantitative Data Summary
The following tables summarize the quantitative data available for the anti-cancer effects of various eupalinolides.
Table 1: Cytotoxicity of Eupalinolides in Cancer Cell Lines
| Eupalinolide | Cancer Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) |
| Eupalinolide J | MDA-MB-231 (TNBC) | MTT | 3.74 ± 0.58 | Not Specified |
| Eupalinolide J | MDA-MB-468 (TNBC) | MTT | 4.30 ± 0.39 | Not Specified |
| Eupalinolide O | MDA-MB-231 (TNBC) | MTT | 10.34 | 24 |
| 5.85 | 48 | |||
| 3.57 | 72 | |||
| Eupalinolide O | MDA-MB-453 (TNBC) | MTT | 11.47 | 24 |
| 7.06 | 48 | |||
| 3.03 | 72 | |||
| Eupalinolide B | TU686 (Laryngeal) | MTT | 6.73 | Not Specified |
| Eupalinolide B | TU212 (Laryngeal) | MTT | 1.03 | Not Specified |
| Eupalinolide B | M4e (Laryngeal) | MTT | 3.12 | Not Specified |
| Eupalinolide B | AMC-HN-8 (Laryngeal) | MTT | 2.13 | Not Specified |
| Eupalinolide B | Hep-2 (Laryngeal) | MTT | 9.07 | Not Specified |
| Eupalinolide B | LCC (Laryngeal) | MTT | 4.20 | Not Specified |
Table 2: Effect of Eupalinolides on Cell Cycle Distribution
| Eupalinolide | Cancer Cell Line | Treatment | % of Cells in G1 | % of Cells in G2/M | % of Cells in S |
| Eupalinolide A | A549 (NSCLC) | Control | - | 2.91 | - |
| EA Treatment | - | 21.99 | - | ||
| Eupalinolide A | H1299 (NSCLC) | Control | - | 8.22 | - |
| EA Treatment | - | 18.91 | - | ||
| Eupalinolide A | MHCC97-L (HCC) | 14 µM EA | Increased | - | - |
| Eupalinolide A | HCCLM3 (HCC) | 28 µM EA | Increased | - | - |
| Eupalinolide O | MDA-MB-468 (Breast) | EO Treatment | - | Increased | - |
| Eupalinolide B | SMMC-7721 (HCC) | 12 & 24 µM EB | - | - | Increased |
| Eupalinolide B | HCCLM3 (HCC) | 12 & 24 µM EB | - | - | Increased |
Table 3: Effect of Eupalinolides on Apoptosis
| Eupalinolide | Cancer Cell Line | Treatment | Apoptotic Rate (%) |
| Eupalinolide A | A549 (NSCLC) | Control | 1.79 |
| EA Treatment | 47.29 | ||
| Eupalinolide A | H1299 (NSCLC) | Control | 4.66 |
| EA Treatment | 44.43 | ||
| Eupalinolide O | MDA-MB-468 (Breast) | 8 µM EO | 65.01 |
| 8 µM EO + Z-VAD-FMK | 22.44 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[9]
-
Treatment: Treat the cells with varying concentrations of the Eupalinolide compound for the desired time periods (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.[9]
-
Formazan (B1609692) Solubilization: Dissolve the formazan crystals in DMSO.[9]
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[9]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Fixation: Treat cells with the Eupalinolide compound for the specified duration (e.g., 48 hours). Harvest the cells and fix them in 75% ethanol (B145695) at 4°C.[7]
-
Staining: Resuspend the fixed cells in PBS containing propidium (B1200493) iodide (PI) and RNase A.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[7]
-
Data Analysis: Evaluate the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the Eupalinolide compound. Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.[2]
-
SDS-PAGE and Transfer: Separate protein extracts by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment and Staining: Treat cells with the Eupalinolide compound. Resuspend the cells in serum-free medium containing DCFH-DA and incubate.[7]
-
Washing: Wash the cells to remove excess dye.[7]
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify ROS levels.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways modulated by Eupalinolides.
Caption: General workflow for apoptosis detection.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The Intricate Notch Signaling Dynamics in Therapeutic Realms of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Notch signalling pathway as an oncogenic factor involved in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Investigating the Anti-inflammatory Properties of Eupalinolide H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Sesquiterpene lactones have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of this compound, including available quantitative data, detailed experimental protocols for its investigation, and the putative signaling pathways involved in its mechanism of action. While research specifically on this compound is emerging, this guide draws upon established knowledge of related compounds to present a comprehensive framework for its study and development as a potential anti-inflammatory agent.
Data Presentation: Anti-inflammatory Activity of this compound
Currently, quantitative data on the anti-inflammatory effects of this compound is limited but significant. The available information indicates its potential to modulate key pro-inflammatory cytokines.
| Compound | Cell Line | Inflammatory Stimulus | Assay | Measured Parameters | Effective Concentrations | Reference |
| This compound | RAW 264.7 | Not specified | Cytokine Production Assay | IL-6 and TNF-α | 2.5, 10, 40 μM | [1] |
Note: The referenced study indicates significant inhibitory effects at the specified concentrations, though the exact percentage of inhibition or IC50 values are not provided. Further dose-response studies are necessary to fully characterize the potency of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for cytokine assays, 6-well plates for protein or RNA extraction) at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 2.5, 10, 40 μM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for a specified duration (e.g., 24 hours for cytokine analysis). Include a negative control group (no LPS stimulation) and a positive control group (LPS stimulation without this compound).
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Use commercially available ELISA kits for murine TNF-α and IL-6, following the manufacturer's instructions.
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
The concentration of the cytokine in the samples is determined by interpolating from a standard curve generated with known concentrations of the recombinant cytokine.
-
Nitric Oxide (NO) Production Assay
-
Principle: The production of nitric oxide, a key inflammatory mediator, can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Western Blot Analysis for Protein Expression (iNOS, COX-2, and Signaling Proteins)
-
Objective: To determine the effect of this compound on the protein expression levels of key inflammatory enzymes (iNOS and COX-2) and components of signaling pathways (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, JNK).
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of sesquiterpene lactones are often mediated through the modulation of key signaling pathways. The following diagrams illustrate a typical experimental workflow and the putative signaling pathways that may be affected by this compound.
References
Eupalinolide H and Its Potential as a STAT3 Inhibitor: A Technical Overview
Disclaimer: Extensive literature searches for "Eupalinolide H" did not yield specific studies detailing its activity as a STAT3 inhibitor. However, significant research is available for a closely related compound, Eupalinolide J . This technical guide will, therefore, focus on the well-documented potential of Eupalinolide J as a STAT3 inhibitor to provide insights that may be applicable to other eupalinolides, including this compound. It is important to note that one of the primary research articles detailing the effects of Eupalinolide J on triple-negative breast cancer cells has been retracted[1][2]. The information presented herein is synthesized from remaining available and non-retracted sources.
Introduction to STAT3 as a Therapeutic Target
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis. In normal cellular signaling, STAT3 activation is transient. However, persistent activation of STAT3 is a hallmark of many human cancers, where it contributes to tumor progression and metastasis. This makes STAT3 an attractive target for the development of novel anticancer therapies. Natural products are a rich source for the discovery of new therapeutic agents, and sesquiterpene lactones like the eupalinolides have garnered interest for their biological activities.
Eupalinolide J: A Case Study in STAT3 Inhibition
Eupalinolide J, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has been identified as a potential anticancer agent that targets the STAT3 signaling pathway.[3][4] Its activity has been notably studied in the context of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer often characterized by aberrant STAT3 signaling.[5][6]
Mechanism of Action
Eupalinolide J appears to exert its inhibitory effect on the STAT3 pathway through multiple mechanisms:
-
Promotion of STAT3 Degradation: Studies have shown that Eupalinolide J significantly promotes the degradation of the STAT3 protein.[5][6] This is achieved by enhancing the ubiquitination of STAT3, marking it for degradation by the proteasome.[3][4][7] Interestingly, while STAT3 protein levels decrease, STAT3 mRNA levels do not significantly change, suggesting a post-transcriptional mechanism of action.[7]
-
Inhibition of STAT3 and p-STAT3: Treatment with Eupalinolide J leads to a significant downregulation in the expression levels of both total STAT3 and its activated, phosphorylated form (p-STAT3).[5][6]
-
Potential Binding to STAT3 DNA Binding Domain: Molecular docking studies suggest that Eupalinolide J may bind to the DNA binding domain of STAT3.[3] This interaction could sterically hinder the binding of STAT3 to the promoter regions of its target genes, thereby inhibiting their transcription.
The inhibition of the STAT3 pathway by Eupalinolide J has significant downstream consequences for cancer cells, including:
-
Induction of Apoptosis: Eupalinolide J has been shown to induce apoptosis in cancer cells, a process of programmed cell death that is often evaded by tumors.[5][6]
-
Disruption of Mitochondrial Membrane Potential: The compound causes a reduction in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[5]
-
Cell Cycle Arrest: Eupalinolide J can also lead to cell cycle arrest, preventing cancer cells from proliferating.[5][6]
-
Inhibition of Metastasis: By downregulating STAT3, Eupalinolide J also reduces the expression of metastasis-related proteins like matrix metalloproteinase-2 (MMP-2) and MMP-9.[3][4][7]
Quantitative Data
The inhibitory effects of Eupalinolide J on the growth of triple-negative breast cancer cells have been quantified, with the following IC50 values reported after 72 hours of treatment:
| Cell Line | Cancer Type | IC50 Value (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 |
Data sourced from Lou et al., 2019[5][6]
Normal breast epithelial cells (MCF-10A) were found to be less sensitive to the cytotoxic effects of Eupalinolide J.[5]
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the STAT3 inhibitory potential of Eupalinolide J.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Eupalinolide J or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Western Blotting
-
Cell Lysis: Cells treated with Eupalinolide J are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., STAT3, p-STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
STAT3 Knockdown by shRNA
-
Transfection: Cancer cells are transfected with short hairpin RNA (shRNA) plasmids specifically targeting STAT3 or a negative control shRNA plasmid using a transfection reagent.
-
Selection (Optional): If stable knockdown cell lines are desired, cells can be selected using an appropriate antibiotic.
-
Verification: The efficiency of STAT3 knockdown is confirmed by Western blotting or qPCR.
-
Functional Assays: The effect of Eupalinolide J on cell viability or other functional outcomes is assessed in the STAT3-knockdown and control cells to determine if the compound's effects are STAT3-dependent.[5][6][7]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]
- 2. Frontiers | Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway [frontiersin.org]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antioxidant Potential of Eupalinolides: A Technical Guide on Early Research
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Early investigations into the bioactivity of sesquiterpene lactones isolated from Eupatorium lindleyanum have unveiled a complex and often paradoxical role in cellular oxidative stress. While direct antioxidant effects, such as radical scavenging, are not extensively documented for many of these compounds, significant research has focused on their ability to modulate intracellular reactive oxygen species (ROS) levels and influence key signaling pathways. This technical guide synthesizes the available early research on eupalinolides, with a particular focus on the well-studied analogues Eupalinolide A and Eupalinolide O, due to a notable lack of specific research on the antioxidant effects of Eupalinolide H. The findings suggest that these compounds predominantly act as pro-oxidants, inducing ROS generation to trigger downstream signaling cascades that can lead to outcomes such as apoptosis and autophagy in cancer cells. This guide provides a comprehensive overview of the experimental data, detailed protocols, and the intricate signaling pathways involved, offering a valuable resource for the scientific community engaged in natural product drug discovery and development.
Introduction
Eupalinolides are a class of sesquiterpene lactones derived from the plant Eupatorium lindleyanum. These natural products have garnered interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. A crucial aspect of their biological activity appears to be intertwined with the modulation of cellular redox status. While the term "antioxidant" often implies direct radical scavenging, the early research on eupalinolides points towards a more nuanced mechanism of action involving the deliberate induction of oxidative stress to elicit specific cellular responses. This guide will delve into the quantitative data and experimental methodologies from key studies on Eupalinolide A and O to illuminate their effects on cellular ROS and associated signaling pathways.
Quantitative Data on Eupalinolide-Mediated ROS Modulation
The primary mechanism observed for Eupalinolide A and O is the induction of ROS, which has been quantified in various cancer cell lines. The following table summarizes key quantitative findings from the literature.
| Compound | Cell Line | Concentration(s) | Observed Effect on ROS | Reference |
| Eupalinolide A | MHCC97-L (Hepatocellular Carcinoma) | 14 µM, 28 µM | Increased ROS production | [1] |
| HCCLM3 (Hepatocellular Carcinoma) | 14 µM, 28 µM | Increased ROS production | [1] | |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified | Notably elevated ROS generation | |
| MDA-MB-453 (Triple-Negative Breast Cancer) | Not specified | Notably elevated ROS generation |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the methodologies employed in the cited studies to assess the effects of eupalinolides on ROS production and cell viability.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines (MHCC97-L and HCCLM3) and human triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-453) were utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Eupalinolide A and O were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which were then diluted in the culture medium to the desired final concentrations for experiments. Control groups were treated with an equivalent amount of DMSO.
Measurement of Intracellular ROS
The generation of intracellular ROS was predominantly measured using the 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) assay.
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the level of intracellular ROS.
-
Protocol:
-
Cells were seeded in 6-well plates and allowed to adhere overnight.
-
The cells were then treated with the specified concentrations of Eupalinolide A or O for a designated period (e.g., 48 hours).
-
Following treatment, the cells were washed with phosphate-buffered saline (PBS).
-
A solution of 10 µM DCFH-DA in serum-free medium was added to each well, and the cells were incubated for 20-30 minutes at 37°C in the dark.
-
After incubation, the cells were washed again with PBS to remove excess probe.
-
The fluorescence intensity was measured using a flow cytometer or a fluorescence microplate reader.
-
Cell Viability Assays
The effect of eupalinolide treatment on cell viability was commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays.
-
Principle: These colorimetric assays are based on the reduction of a tetrazolium salt (MTT or WST-8 in CCK-8) by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol (MTT Assay):
-
Cells were seeded in 96-well plates.
-
After overnight incubation, cells were treated with various concentrations of the eupalinolide for 24, 48, or 72 hours.
-
Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
The pro-oxidant activity of Eupalinolide A and O has been shown to initiate specific signaling cascades that are critical to their biological effects. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow of the experiments.
Caption: Signaling pathway of Eupalinolide A in hepatocellular carcinoma cells.
Caption: Signaling pathway of Eupalinolide O in triple-negative breast cancer cells.
Caption: General experimental workflow for in vitro evaluation of eupalinolides.
Conclusion and Future Directions
The early research on Eupalinolide A and O indicates that their primary "antioxidant" effect is, paradoxically, the induction of reactive oxygen species. This pro-oxidant activity serves as a trigger for downstream signaling pathways, such as the ROS/ERK and Akt/p38 MAPK pathways, ultimately leading to apoptosis or autophagy in cancer cells. This mechanism of action highlights a sophisticated strategy employed by these natural products to exert their therapeutic effects.
For researchers, scientists, and drug development professionals, these findings underscore the importance of looking beyond simple radical scavenging assays when evaluating the antioxidant potential of natural compounds. The ability to modulate cellular redox signaling is a powerful therapeutic approach, and eupalinolides represent a promising class of molecules for further investigation.
Future research should aim to:
-
Isolate and characterize this compound and conduct a thorough investigation of its effects on cellular ROS and related signaling pathways to determine if it aligns with the pro-oxidant mechanism of its analogues.
-
Elucidate the precise molecular targets of eupalinolides that lead to ROS generation.
-
Explore the therapeutic potential of these compounds in combination with other anti-cancer agents that may synergize with their ROS-inducing properties.
-
Conduct in vivo studies to validate the preclinical findings and assess the safety and efficacy of eupalinolides in more complex biological systems.
By building upon this foundational research, the scientific community can continue to unlock the therapeutic potential of eupalinolides and other natural products that harness the power of cellular redox modulation.
References
Eupalinolide-Induced Apoptosis: A Technical Guide for Researchers
Disclaimer: Initial literature searches for "Eupalinolide H" did not yield specific information regarding its role in apoptosis. It is presumed that this may be a typographical error. This guide therefore focuses on the well-documented pro-apoptotic activities of other structurally similar sesquiterpene lactones from the Eupalinolide family, namely Eupalinolide A, Eupalinolide J, and Eupalinolide O, to provide a comprehensive resource for the intended scientific audience.
This technical guide provides an in-depth overview of the mechanisms by which Eupalinolides induce apoptosis in cancer cells. It is intended for researchers, scientists, and professionals in the field of drug development. The content herein summarizes key quantitative data, details common experimental protocols, and visualizes the involved signaling pathways.
Quantitative Analysis of Eupalinolide-Induced Apoptosis
The cytotoxic and pro-apoptotic effects of Eupalinolides have been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the observed apoptosis rates upon treatment with different Eupalinolides.
Table 1: IC50 Values of Eupalinolides in Various Cancer Cell Lines
| Eupalinolide | Cell Line | Cancer Type | Time Point (h) | IC50 (µM) |
| Eupalinolide A | A549 | Non-small cell lung cancer | Not Specified | Not Specified |
| H1299 | Non-small cell lung cancer | Not Specified | Not Specified | |
| Eupalinolide O | MDA-MB-231 | Triple-negative breast cancer | 24 | 10.34 |
| MDA-MB-231 | Triple-negative breast cancer | 48 | 5.85 | |
| MDA-MB-231 | Triple-negative breast cancer | 72 | 3.57 | |
| MDA-MB-453 | Triple-negative breast cancer | 24 | 11.47 | |
| MDA-MB-453 | Triple-negative breast cancer | 48 | 7.06 | |
| MDA-MB-453 | Triple-negative breast cancer | 72 | 3.03 | |
| Eupalinolide B | BFTC-905 | Human bladder cancer | Not Specified | IC50 < 30.27 (compared to 5-Fluorouracil) |
| A549 | Human lung cancer | Not Specified | IC50 < 9.74 (compared to 5-Fluorouracil) |
Note: Direct IC50 values for Eupalinolide A in A549 and H1299 cells were not explicitly stated in the provided search results, though its pro-apoptotic activity was confirmed.
Table 2: Apoptosis Rates Induced by Eupalinolides
| Eupalinolide | Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) |
| Eupalinolide A | A549 | Not Specified | 48 | Increased from 1.79% to 47.29% |
| H1299 | Not Specified | 48 | Increased from 4.66% to 44.43% | |
| Eupalinolide O | MDA-MB-468 | 8 | 24 | 65.01 |
Key Signaling Pathways in Eupalinolide-Induced Apoptosis
Eupalinolides trigger apoptosis through the modulation of several critical signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are prominently involved, often accompanied by the generation of reactive oxygen species (ROS) and cell cycle arrest.
Intrinsic (Mitochondrial) Apoptosis Pathway
Eupalinolides have been shown to disrupt the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptosis pathway.[1][2] This leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1]
Extrinsic (Death Receptor) Apoptosis Pathway
Some studies suggest the involvement of the extrinsic pathway in Eupalinolide-induced apoptosis. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8. Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway.
Role of Reactive Oxygen Species (ROS)
An increase in intracellular ROS levels is a common mechanism by which Eupalinolides induce apoptosis.[2][3] ROS can damage cellular components, including mitochondria, leading to the activation of the intrinsic apoptotic pathway.
References
- 1. [PDF] Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Speed Counter-Current Chromatography (HSCCC) for the Purification of Eupalinolide H
Introduction
Eupalinolide H, a sesquiterpenoid lactone isolated from Eupatorium lindleyanum DC., has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The development of efficient and scalable purification methods is crucial for advancing preclinical and clinical research. High-Speed Counter-Current Chromatography (HSCCC) offers a robust solution for the preparative separation of natural products, eliminating the irreversible adsorption of samples onto solid stationary phases and leading to high recovery rates.[1][2] This application note provides a detailed protocol for the purification of this compound using HSCCC, based on established methods for the successful separation of structurally similar eupalinolides A and B from the same plant source.[1][3][4][5]
Methodology
The purification process involves a multi-step approach, beginning with the extraction of the crude material, followed by liquid-liquid partitioning to enrich the target compounds, and culminating in the final purification by HSCCC.
1. Preparation of Crude Extract and Fractionation
The initial step involves the preparation of a crude extract from the aerial parts of Eupatorium lindleyanum. This is followed by a liquid-liquid partitioning process to isolate the n-butanol fraction, which is typically enriched with sesquiterpenoid lactones.[6]
Detailed Protocol:
-
Extraction: The air-dried and powdered aerial parts of Eupatorium lindleyanum are macerated with 95% ethanol (B145695).[6][7] The ethanol is then evaporated under reduced pressure to yield the crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.[5][7] The resulting n-butanol fraction is concentrated and used for HSCCC purification.
2. HSCCC Purification
The n-butanol fraction is subjected to HSCCC for the isolation of this compound. The selection of an appropriate two-phase solvent system is critical for achieving optimal separation. A system composed of n-hexane-ethyl acetate-methanol-water has been shown to be effective for the separation of eupalinolides.[1][3][4][5]
Detailed Protocol:
-
Solvent System Preparation: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) is prepared by thoroughly mixing the solvents in a separatory funnel.[1][3][4][5] The mixture is allowed to equilibrate, and the two phases are separated.
-
HSCCC Instrument Setup:
-
Sample Injection: After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution (e.g., 540 mg of the n-butanol fraction dissolved in 10 mL of the two-phase solvent system) is injected into the column.[1][4][5][8]
-
Fraction Collection and Analysis: The effluent is continuously monitored with a UV detector at 254 nm.[1][4][5][8] Fractions are collected based on the elution profile. The collected fractions are then analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.
Data Presentation
The following table summarizes the quantitative data from a representative HSCCC separation of related eupalinolides from 540 mg of an n-butanol fraction of Eupatorium lindleyanum DC. extract. This data serves as a benchmark for the expected yield and purity for the purification of this compound.[1][3][4][5]
| Compound | Amount from 540 mg n-butanol fraction | Purity (by HPLC) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 mg | 91.8% |
| Eupalinolide A | 17.9 mg | 97.9% |
| Eupalinolide B | 19.3 mg | 97.1% |
Experimental Workflow
Caption: Workflow for the purification of this compound.
High-Speed Counter-Current Chromatography is a highly effective technique for the preparative isolation and purification of this compound from the n-butanol fraction of Eupatorium lindleyanum. This method avoids the use of solid stationary phases, thereby preventing irreversible adsorption and leading to high recovery rates. The detailed protocol provided in this application note, based on the successful separation of analogous compounds, offers a reliable and efficient approach for obtaining high-purity this compound for further pharmacological research and drug development.
References
- 1. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantification of Eupalinolide H in Plant Extracts by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpenoid lactone found in certain plant species, notably within the Eupatorium genus. These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, including potential anti-inflammatory and anti-cancer properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantification of this compound using the described HPLC method. These values are representative and may vary slightly depending on the specific instrument and laboratory conditions.
| Parameter | Value |
| Retention Time (t_R_) | ~18.5 min |
| Linearity (R²) | > 0.999 |
| Range | 1.0 - 200.0 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is designed for the efficient extraction of sesquiterpenoid lactones, including this compound, from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Eupatorium lindleyanum)
-
95% Ethanol (B145695) (EtOH)
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Maceration: Weigh 10 g of the dried, powdered plant material and place it in a suitable flask. Add 100 mL of 95% ethanol and macerate at room temperature for 24 hours with occasional shaking.
-
Filtration: Filter the extract through filter paper. Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure complete extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Solvent Partitioning:
-
Suspend the concentrated extract in 100 mL of deionized water.
-
Transfer the aqueous suspension to a separatory funnel and partition successively with petroleum ether (3 x 100 mL), ethyl acetate (3 x 100 mL), and n-butanol (3 x 100 mL).[1]
-
Collect each fraction separately. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.
-
-
Final Preparation: Evaporate the solvent from the desired fraction (e.g., n-butanol fraction) to dryness.[1] Reconstitute a known weight of the dried extract in the HPLC mobile phase (e.g., 10 mg in 10 mL) for analysis. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method for Quantification
This method is adapted from established protocols for the analysis of similar sesquiterpenoid lactones from Eupatorium species.[1]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Zorbax Eclipse XDB-C18 column (4.6 x 100 mm, 3 µm particle size) or equivalent.[1]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10% to 20% B
-
10-15 min: Isocratic at 20% B
-
15-65 min: 20% to 32% B
-
65-70 min: 32% to 10% B[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound analytical standard at a concentration of 1 mg/mL in methanol (B129727) or acetonitrile.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL).
Quantification Procedure:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared plant extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for this compound Quantification.
References
Application Notes and Protocols for Eupalinolide Treatment in In Vitro Cancer Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated significant anti-cancer properties in various preclinical studies.[1][2][3] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest by modulating key signaling pathways.[4][5][6][7] This document provides a comprehensive overview and detailed protocols for the in vitro application of Eupalinolides, based on published research on various isoforms (e.g., Eupalinolide A, B, J, and O). These protocols are intended to serve as a guide for researchers investigating the anti-cancer effects of Eupalinolides in cell culture models.
Mechanism of Action
Eupalinolides exert their anti-cancer effects through multiple mechanisms, often in a cell-type-dependent manner. Key mechanisms include the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways involved in cancer cell survival and proliferation.
-
Apoptosis Induction: Eupalinolides have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[2][8] This is often characterized by the loss of mitochondrial membrane potential, activation of caspases (like caspase-3 and -9), and changes in the expression of Bcl-2 family proteins.[4][5][9]
-
Cell Cycle Arrest: Treatment with Eupalinolides can lead to cell cycle arrest at various phases, including G0/G1 and G2/M, preventing cancer cells from dividing and proliferating.[1][4][9][10] This is often accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin B1 and cdc2.[1][2]
-
Signaling Pathway Modulation: Eupalinolides have been reported to modulate several signaling pathways critical for cancer progression, including:
-
ROS/ERK Signaling: Eupalinolide A induces autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.[10][11][12]
-
AMPK/mTOR Signaling: Eupalinolide A can induce ferroptosis and apoptosis in non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 pathway.[4][13] Eupalinolide B has also been shown to regulate the AMPK/mTOR/ULK-1 signaling axis.[14]
-
Akt/p38 MAPK Signaling: Eupalinolide O-induced apoptosis in triple-negative breast cancer cells is mediated by the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK pathway.[3][8]
-
STAT3 Signaling: Eupalinolide J has been shown to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway.[6][7][15]
-
Data Presentation: Cytotoxicity of Eupalinolides
The half-maximal inhibitory concentration (IC50) is a critical parameter to determine the potency of a compound. The IC50 values for various Eupalinolides against different cancer cell lines are summarized below.
| Eupalinolide | Cancer Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 10.34 | [8] |
| 48 h | 5.85 | [8] | |||
| 72 h | 3.57 | [8] | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 h | 11.47 | [8] | |
| 48 h | 7.06 | [8] | |||
| 72 h | 3.03 | [8] | |||
| MDA-MB-468 | Breast Cancer | 72 h | 1.04 | [2] | |
| Eupalinolide J | PC-3 | Prostate Cancer | 72 h | 2.89 ± 0.28 | [9] |
| DU-145 | Prostate Cancer | 72 h | 2.39 ± 0.17 | [9] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 3.74 ± 0.58 | [6] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 4.30 ± 0.39 | [6] | |
| Eupalinilide B | TU686 | Laryngeal Cancer | 48 h | 6.73 | [16] |
| TU212 | Laryngeal Cancer | 48 h | 1.03 | [16] | |
| M4e | Laryngeal Cancer | 48 h | 3.12 | [16] | |
| AMC-HN-8 | Laryngeal Cancer | 48 h | 2.13 | [16] | |
| Hep-2 | Laryngeal Cancer | 48 h | 9.07 | [16] | |
| LCC | Laryngeal Cancer | 48 h | 4.20 | [16] |
Note: IC50 values can vary depending on the experimental conditions, including cell density, passage number, and specific assay used.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effects of Eupalinolide treatment on cancer cells.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of Eupalinolide and determine its IC50 value.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
Eupalinolide stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.[7][11]
-
Prepare serial dilutions of Eupalinolide in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of the Eupalinolide dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[8][9]
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]
-
For MTT assay: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 10 minutes.[7]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 550 nm for MTT) using a microplate reader.[7][11]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after Eupalinolide treatment.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Eupalinolide stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Eupalinolide for the desired duration (e.g., 48 hours).[10]
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of Eupalinolide on cell cycle progression.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Eupalinolide stock solution
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Eupalinolide for the desired time (e.g., 24 or 48 hours).[10]
-
Harvest the cells, wash with PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).[10]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[10]
-
Incubate in the dark at room temperature for 30 minutes.[10]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p-Akt, p-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.[17]
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.[18]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[17]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17][20]
-
Incubate the membrane with the primary antibody overnight at 4°C.[20][21]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[18]
-
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular generation of ROS using the fluorescent probe DCFH-DA.
-
Materials:
-
Cancer cell line of interest
-
6-well or 96-well plates
-
Eupalinolide stock solution
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Serum-free medium
-
Flow cytometer or fluorescence microplate reader
-
-
Procedure:
-
Seed cells in the appropriate plates and treat with Eupalinolide for the desired time.[8][10]
-
Remove the medium and wash the cells with warm PBS or serum-free medium.[22]
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate at 37°C for 20-30 minutes in the dark.[8][10]
-
Wash the cells three times with PBS to remove the excess probe.[10]
-
Measure the fluorescence using either a flow cytometer (excitation at 488 nm, emission at ~525 nm) or a fluorescence microplate reader.[22] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by Eupalinolides in cancer cells.
Caption: General experimental workflow for in vitro Eupalinolide studies.
References
- 1. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 10. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. img.abclonal.com [img.abclonal.com]
- 19. nacalai.com [nacalai.com]
- 20. origene.com [origene.com]
- 21. ulab360.com [ulab360.com]
- 22. benchchem.com [benchchem.com]
Application Note: Determining the Cytotoxicity of Eupalinolide H using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide H is a natural compound of interest for its potential anticancer properties. Assessing the cytotoxic effect of novel compounds like this compound is a critical first step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to quantify cell viability and proliferation.[1][2] This application note provides a detailed protocol for determining the cytotoxicity of this compound on cancer cells using the MTT assay.
The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[1][3] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase.[2] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[1][3]
Data Presentation
The following table summarizes hypothetical data obtained from an MTT assay evaluating the cytotoxicity of this compound on a cancer cell line after a 48-hour treatment.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.250 | 0.085 | 100.0 |
| 1 | 1.125 | 0.070 | 90.0 |
| 5 | 0.875 | 0.065 | 70.0 |
| 10 | 0.625 | 0.050 | 50.0 |
| 25 | 0.313 | 0.040 | 25.0 |
| 50 | 0.156 | 0.025 | 12.5 |
| 100 | 0.075 | 0.015 | 6.0 |
IC50 Value: Based on this data, the half-maximal inhibitory concentration (IC50) of this compound is determined to be 10 µM .
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[1]
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm[4]
-
Inverted microscope
-
Sterile pipette tips and tubes
-
Multichannel pipette
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity via MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line to about 80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Count the cells and adjust the concentration to a predetermined optimal seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.[7]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][7]
-
Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100
-
Determine IC50: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.[8] Non-linear regression analysis is typically used to calculate the precise IC50 value.[9]
Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity
Based on the known mechanisms of related eupalinolide compounds, this compound may induce cytotoxicity through the induction of apoptosis and cell cycle arrest, potentially involving the modulation of key signaling pathways.
Caption: Potential mechanisms of this compound-induced cell death.
Disclaimer: The signaling pathway depicted is hypothetical and based on the activities of related compounds such as Eupalinolide A, B, and O.[5][10][11][12][13][14] Further research is required to elucidate the specific molecular mechanisms of this compound.
Troubleshooting
-
High Background: This may be due to contamination of the medium or MTT reagent. Ensure sterile techniques are used. Phenol (B47542) red in the medium can also contribute to background; using a phenol red-free medium for the assay can mitigate this.
-
Low Absorbance Readings: This could result from low cell numbers, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals. Optimize these parameters for your specific cell line.
-
Inconsistent Results: Ensure uniform cell seeding and consistent timing for all steps. Pipetting errors can also lead to variability. Using a multichannel pipette can improve consistency.
By following this detailed protocol, researchers can effectively utilize the MTT assay to evaluate the cytotoxic potential of this compound and similar compounds, providing valuable data for further drug development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Assessing the Anti-Metastatic Potential of Eupalinolide H using a Transwell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a complex and multi-step process that remains the leading cause of cancer-related mortality. A critical step in metastasis is the migration of cancer cells from the primary tumor to distant sites. The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cancer cells in response to chemoattractant stimuli.[1][2] This application note provides a detailed protocol for utilizing a Transwell migration assay to evaluate the potential anti-metastatic effects of Eupalinolide H, a novel compound of interest.
Eupalinolides, a class of sesquiterpene lactones, have demonstrated promising anti-cancer properties. For instance, Eupalinolide J has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, a key signaling molecule in cell migration, and subsequently downregulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[3][4][5] Similarly, Eupalinolide A has been observed to suppress cell migration by modulating the epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility and invasion.[6] Eupalinolide B has also demonstrated inhibitory effects on the migration and invasion of pancreatic and laryngeal cancer cells.[7][8] This protocol is designed to assess whether this compound exhibits similar anti-metastatic potential by quantifying its impact on cancer cell migration.
The signaling pathways governing cancer cell migration are intricate and involve cascades such as the PI3K/Akt and Ras/ERK pathways.[9][10][11] These pathways can be activated by various growth factors and cytokines, leading to cytoskeletal rearrangements and enhanced cell motility.[11][12] MMPs play a crucial role in degrading the extracellular matrix, a key barrier to cell migration, and their expression is often regulated by the aforementioned signaling pathways.[13][14][15] This assay will provide initial insights into whether this compound can interfere with these pro-migratory processes.
Experimental Protocols
Transwell Migration Assay
This protocol is adapted from established methods for assessing cancer cell migration.[1][16][17]
Materials and Reagents:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Selected cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Chemoattractant (e.g., 10% FBS or specific growth factors like EGF or HGF)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Trypan Blue solution
-
Fixation solution: 4% paraformaldehyde in PBS
-
Staining solution: 0.1% Crystal Violet in 20% methanol
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in complete medium until they reach 80-90% confluency.
-
Cell Starvation: The day before the assay, replace the complete medium with serum-free medium and incubate the cells for 12-24 hours. This step is crucial to minimize basal migration and enhance the response to the chemoattractant.[16]
-
Preparation of Transwell Plate:
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium containing the chemoattractant (e.g., 10% FBS).
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped underneath the membrane.
-
-
Cell Seeding:
-
Harvest the starved cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in serum-free medium.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). A vehicle control (e.g., DMSO) should be included.
-
Gently add 200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the cell type's migratory capacity (typically 12-24 hours).
-
Removal of Non-Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom side of the membrane by immersing the inserts in 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry completely.
-
Using an inverted microscope, count the number of migrated cells in several random fields of view (e.g., 5-10 fields) at a specific magnification (e.g., 100x or 200x).
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader at a wavelength of 570 nm.
-
Data Presentation
The quantitative data from the Transwell migration assay can be summarized in the following table for clear comparison of the anti-metastatic effects of this compound at different concentrations.
| Treatment Group | Concentration (µM) | Average Migrated Cells per Field (± SD) | % Inhibition of Migration |
| Vehicle Control | 0 | [Value] | 0% |
| This compound | 1 | [Value] | [Value] |
| This compound | 5 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 20 | [Value] | [Value] |
% Inhibition of Migration is calculated as: [1 - (Average migrated cells in treatment group / Average migrated cells in vehicle control)] x 100%
Mandatory Visualizations
To further illustrate the experimental workflow and the potential molecular mechanisms, the following diagrams are provided.
Caption: Workflow of the Transwell Migration Assay.
Caption: Potential Signaling Pathway Targeted by this compound.
References
- 1. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Signal Pathways Which Promote Invasion and Metastasis: Critical and Distinct Contributions of Extracellular Signal-Regulated Kinase and Ral-Specific Guanine Exchange Factor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayo.edu [mayo.edu]
- 13. Matrix metalloproteinases stimulate epithelial-mesenchymal transition during tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Metalloproteases and Epithelial-to-Mesenchymal Transition: Implications for Carcinoma Metastasis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Matrix metalloproteinase-driven epithelial-mesenchymal transition: implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of the STAT3 Pathway Following Eupalinolide H Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting tumor growth and resistance to therapy.[2] Therefore, targeting the STAT3 pathway presents a promising strategy for cancer treatment.[3]
Eupalinolides are a class of sesquiterpene lactones that have demonstrated significant anti-cancer properties.[4][5] Specifically, Eupalinolide J, an analogue of Eupalinolide H, has been shown to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway.[6] Eupalinolide J treatment leads to the downregulation of both total STAT3 and its activated form, phosphorylated STAT3 (p-STAT3), ultimately inducing apoptosis through the mitochondrial pathway.[6] Given the structural similarity, it is hypothesized that this compound exerts its anti-tumor effects through a similar mechanism involving the inhibition of the STAT3 pathway.
These application notes provide detailed protocols for investigating the effect of this compound on the STAT3 signaling pathway using Western blot analysis. Additionally, protocols for assessing cell viability and apoptosis are included to provide a comprehensive understanding of the cellular response to this compound treatment.
Data Presentation
The following tables summarize hypothetical quantitative data for the described experimental protocols.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (DMSO) | 0 | 1.25 ± 0.08 | 100 |
| This compound | 5 | 1.02 ± 0.06 | 81.6 |
| This compound | 10 | 0.78 ± 0.05 | 62.4 |
| This compound | 20 | 0.45 ± 0.04 | 36.0 |
| This compound | 40 | 0.21 ± 0.03 | 16.8 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptosis (%) |
| Control (DMSO) | 0 | 2.5 ± 0.5 | 1.2 ± 0.3 | 3.7 |
| This compound | 10 | 15.8 ± 1.2 | 5.4 ± 0.7 | 21.2 |
| This compound | 20 | 32.1 ± 2.5 | 12.6 ± 1.1 | 44.7 |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment Group | Concentration (µM) | p-STAT3 / Total STAT3 Ratio (Normalized to Control) | Bcl-2 / β-actin Ratio (Normalized to Control) | Bax / β-actin Ratio (Normalized to Control) | Cleaved Caspase-3 / β-actin Ratio (Normalized to Control) |
| Control (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 0.62 | 0.71 | 1.58 | 2.15 |
| This compound | 20 | 0.28 | 0.45 | 2.34 | 3.89 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, a cell line with constitutively active STAT3) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM). A vehicle control with the corresponding concentration of DMSO should also be prepared.
-
Treatment: Replace the existing medium with the prepared media containing different concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
MTT Assay for Cell Viability[7][8][9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and treat with varying concentrations of this compound as described above.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay[12][13][14][15][16]
-
Cell Harvesting: Following treatment with this compound, collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Western Blot Analysis[1][17][18][19][20]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control).[1][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Experimental workflow for analyzing this compound effects.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Differential silencing of STAT3 isoforms leads to changes in STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Application Notes and Protocols: Assessing Eupalinolide H Cytotoxicity in 3D Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide H is a sesquiterpene lactone, a class of natural compounds that has garnered significant interest for its potential anticancer properties. Related compounds, such as Eupalinolide A, B, J, and O, have been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS)[1][2][3][4][5]. The transition from traditional 2D cell monolayers to 3D cell culture models, such as tumor spheroids, offers a more physiologically relevant system for evaluating the efficacy of potential anticancer drugs[6][7]. Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration barriers, which can be challenging for assays originally designed for 2D cultures[6][8][9].
This document provides a detailed protocol for assessing the cytotoxicity of this compound using a 3D tumor spheroid model. The protocol covers spheroid formation, compound treatment, and a suite of assays to quantify cell viability, apoptosis induction, and intracellular ROS levels.
Experimental Workflow Overview
The following diagram outlines the complete experimental workflow for assessing the cytotoxicity of this compound in a 3D cell culture model.
Caption: Overall experimental workflow from 3D spheroid culture to data analysis.
Experimental Protocols
Protocol 1: Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay method in ultra-low attachment (ULA) plates. This method is widely used for creating consistent, single spheroids in each well[10][11].
Materials:
-
Cancer cell line (e.g., HCT116, DU145, HepG2)[10]
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom ULA plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard T-75 flasks until they reach 80-90% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 1.5 x 10⁴ cells/mL. A plating density of 1,500 cells/well is a good starting point for many cell lines to form appropriately sized spheroids[10].
-
Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO₂ for 48-72 hours to allow for spheroid formation. Visually confirm the formation of single, compact spheroids in each well before proceeding with treatment.
Protocol 2: this compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
-
Spheroids in 96-well ULA plate (from Protocol 3.1)
-
Positive control (e.g., Staurosporine, Doxorubicin)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to prepare 2X working concentrations. A suggested starting range is 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept constant and below 0.5%[10].
-
Prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control.
-
Carefully add 100 µL of the 2X this compound working solutions, vehicle control, or positive control to the appropriate wells of the spheroid plate, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C and 5% CO₂ for 72 hours. The incubation time may need to be optimized depending on the cell line and compound.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability. The CellTiter-Glo® 3D reagent has an enhanced lytic capacity designed for penetrating the dense structure of spheroids[8].
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Treated spheroid plate
-
Solid white 96-well assay plate
-
Orbital shaker
-
Luminometer
Procedure:
-
Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well of the spheroid plate.
-
Mix the contents on an orbital shaker for 20-30 minutes to induce cell lysis and stabilize the luminescent signal[8].
-
Transfer 100-200 µL of the lysate from each well of the ULA plate to a corresponding well in a solid white assay plate.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 3D assay is specifically optimized for use with 3D cell models[6][12][13].
Materials:
-
Caspase-Glo® 3/7 3D Assay System
-
Treated spheroid plate
-
Solid white 96-well assay plate
-
Orbital shaker
-
Luminometer
Procedure:
-
Follow steps 1 and 2 from Protocol 3.3.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix the plate gently on an orbital shaker for 1 minute, then incubate at room temperature for at least 30 minutes (incubation can be extended for several hours if needed).
-
Transfer the lysate to a solid white assay plate.
-
Measure luminescence.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Protocol 5: Intracellular ROS Assay (CellROX® Deep Red)
This assay uses a fluorogenic probe to detect intracellular ROS levels, a common mechanism of cytotoxicity for Eupalinolide compounds[3][14]. This protocol is adapted for image-based analysis.
Materials:
-
CellROX® Deep Red Reagent
-
Hoechst 33342 nuclear stain
-
Treated spheroid plate
-
High-content imaging system or fluorescence microscope
Procedure:
-
Prepare a working solution of CellROX® Deep Red reagent (e.g., 5 µM) and Hoechst 33342 (e.g., 1 µg/mL) in complete medium.
-
Carefully remove 100 µL of medium from each well of the treated spheroid plate.
-
Add 100 µL of the staining solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Wash the spheroids by carefully replacing the staining solution with fresh, pre-warmed medium or PBS.
-
Image the spheroids using appropriate filter sets for Hoechst 33342 (blue) and CellROX® Deep Red (far-red)[15][16].
-
Analyze the images to quantify the fluorescence intensity of CellROX® Deep Red within the spheroids. Normalize the ROS signal to the total cell number (indicated by Hoechst staining) or spheroid area.
-
Calculate the fold change in ROS levels relative to the vehicle control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison and analysis.
Table 1: Spheroid Viability Data for IC₅₀ Determination
| This compound (µM) | Mean Luminescence (RLU) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Vehicle) | 1,520,450 | 98,750 | 100.0 |
| 1 | 1,380,100 | 85,400 | 90.8 |
| 5 | 1,150,600 | 76,800 | 75.7 |
| 10 | 810,200 | 55,100 | 53.3 |
| 25 | 430,900 | 31,200 | 28.3 |
| 50 | 185,300 | 15,600 | 12.2 |
| 100 | 95,100 | 9,800 | 6.3 |
| Positive Control | 75,500 | 7,100 | 5.0 |
Table 2: Caspase-3/7 Activity
| This compound (µM) | Mean Luminescence (RLU) | Std. Deviation | Fold Change vs. Vehicle |
|---|---|---|---|
| 0 (Vehicle) | 12,500 | 1,100 | 1.0 |
| 10 | 48,750 | 4,200 | 3.9 |
| 25 | 95,200 | 8,900 | 7.6 |
| 50 | 115,600 | 10,500 | 9.2 |
| Positive Control | 150,800 | 13,400 | 12.1 |
Table 3: Intracellular ROS Levels
| This compound (µM) | Mean Fluorescence Intensity | Std. Deviation | Fold Change vs. Vehicle |
|---|---|---|---|
| 0 (Vehicle) | 8,200 | 950 | 1.0 |
| 10 | 22,960 | 2,100 | 2.8 |
| 25 | 45,100 | 4,300 | 5.5 |
| 50 | 58,220 | 5,600 | 7.1 |
| Positive Control | 65,600 | 6,100 | 8.0 |
Proposed Signaling Pathway for this compound Cytotoxicity
Based on existing literature for related compounds, this compound likely induces cytotoxicity through the generation of ROS and subsequent activation of the intrinsic apoptotic pathway.
Caption: Proposed mechanism of this compound-induced apoptosis via ROS and mitochondria.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. pharmanow.live [pharmanow.live]
- 8. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - US [thermofisher.com]
- 10. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 12. Caspase-Glo® 3/7 3D Assay [promega.com]
- 13. biocompare.com [biocompare.com]
- 14. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for High-Throughput Screening of Eupalinolide H Drug Combination Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides, a class of sesquiterpene lactones, have demonstrated significant anti-tumor activities across various cancer cell lines. Research on derivatives such as Eupalinolide A, B, J, and O has elucidated their mechanisms of action, which include the induction of apoptosis, ferroptosis, and autophagy, as well as the modulation of key signaling pathways like STAT3, Akt/p38 MAPK, and ROS-mediated stress responses.[1][2][3][4][5] While the specific therapeutic potential of Eupalinolide H in combination therapies is still an emerging area of investigation, its structural similarity to other pharmacologically active eupalinolides suggests a strong rationale for exploring its synergistic effects with other anticancer agents.
These application notes provide a comprehensive framework for conducting high-throughput screening (HTS) to identify and validate synergistic drug combinations with this compound. The protocols are designed to be adaptable for various cancer types and can be integrated into existing drug discovery workflows.
I. Application Notes
1. Rationale for this compound Combination Screening
The complexity and heterogeneity of cancer often necessitate multi-targeted therapeutic strategies.[6][7][8][9] Combining this compound with other drugs can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity. Given that different eupalinolides impact pathways such as STAT3, ROS generation, and apoptosis, promising combination strategies for this compound may include:
-
Targeted Therapies: Combining with inhibitors of pathways that are not targeted by this compound. For instance, if this compound is found to induce apoptosis via the intrinsic pathway, combining it with a drug that targets the extrinsic pathway could be synergistic.
-
Chemotherapeutic Agents: Classical chemotherapy drugs could be combined to create a multi-pronged attack on cancer cell proliferation and survival.
-
Inhibitors of Drug Resistance: Combining with drugs that inhibit mechanisms of resistance, such as efflux pump inhibitors.
2. Selecting Appropriate Cancer Cell Lines
The choice of cell lines is critical for the relevance of the screening results. Based on the known activity of other eupalinolides, initial screens could prioritize:
-
Hepatocellular Carcinoma Cells: (e.g., SMMC-7721, HCCLM3, MHCC97-L) where Eupalinolide A and B have shown efficacy.[10][11]
-
Non-Small Cell Lung Cancer Cells: (e.g., A549, H1299) as Eupalinolide A has been shown to be effective in these lines.[12]
-
Triple-Negative Breast Cancer Cells: (e.g., MDA-MB-231, MDA-MB-468) which are sensitive to Eupalinolide J and O.[1][13]
-
Pancreatic Cancer Cells: (e.g., PANC-1) where Eupalinolide B has shown promise.[3]
3. High-Throughput Screening (HTS) Assay Selection
The primary HTS assay should be robust, reproducible, and scalable. A common choice is a cell viability assay that measures the metabolic activity or ATP content of the remaining cells after drug treatment.
-
Recommended Primary Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a similar ATP-based assay due to its high sensitivity and broad linear range.
-
Alternative Primary Assay: Resazurin-based assays (e.g., alamarBlue™) or MTT/XTT assays can also be used, though they may be more susceptible to interference from colored compounds.[1][14]
4. Data Analysis and Synergy Scoring
The quantification of synergy is a critical step. Several models are used to differentiate between synergistic, additive, and antagonistic effects.[6]
-
Highest Single Agent (HSA) Model: A simple model where synergy is defined as the combination effect being greater than the effect of the most active single agent.
-
Bliss Independence Model: Assumes that the two drugs act independently. Synergy is observed if the combination effect is greater than the product of the individual drug effects.
-
Loewe Additivity Model: Based on the concept of dose equivalence. This is one of the most widely used models for synergy analysis.
-
Zero Interaction Potency (ZIP) Model: A more recent model that captures the drug interaction landscape over a range of concentrations.
Software such as SynergyFinder or Combenefit can be used to perform these calculations and visualize the synergy landscape.
II. Experimental Protocols
Protocol 1: Cell Line Preparation and Seeding for HTS
-
Cell Culture: Culture the selected cancer cell lines in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, in an incubator at 37°C with 5% CO2.[11]
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the predetermined optimal seeding density (to be determined empirically for each cell line, typically 1,000-5,000 cells/well).
-
Using a multi-channel pipette or an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well, white, clear-bottom tissue culture plate.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Protocol 2: High-Throughput Drug Dosing and Incubation
-
Drug Plate Preparation:
-
Prepare stock solutions of this compound and the combination library compounds in 100% DMSO.
-
Create a series of drug plates by serially diluting the stock solutions in DMSO to generate a range of concentrations for both this compound and the library compounds. A common approach is a 6x6 or 8x8 dose matrix.
-
-
Drug Dosing:
-
Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer nanoliter volumes of the drug solutions from the drug plates to the cell plates. This minimizes the final DMSO concentration (typically ≤ 0.5%).
-
Include appropriate controls: vehicle (DMSO) only, and single-agent dose responses for both this compound and the library compound.
-
-
Incubation: Incubate the dosed cell plates for 72 hours at 37°C with 5% CO2. The incubation time should be optimized based on the cell doubling time.
Protocol 3: Cell Viability Measurement (CellTiter-Glo®)
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure:
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
III. Data Presentation
Table 1: Example Dose-Response Matrix for this compound and Drug X (% Inhibition)
| This compound (µM) | Drug X (µM) - 0 | Drug X (µM) - 0.1 | Drug X (µM) - 0.5 | Drug X (µM) - 1.0 | Drug X (µM) - 5.0 |
| 0 | 0 | 5 | 15 | 25 | 40 |
| 0.1 | 10 | 25 | 45 | 60 | 75 |
| 0.5 | 20 | 40 | 70 | 85 | 90 |
| 1.0 | 30 | 60 | 85 | 95 | 98 |
| 5.0 | 50 | 80 | 98 | 99 | 99 |
Table 2: Synergy Score Summary for Top Hits
| Combination Partner | Cell Line | Synergy Score (Loewe) | Synergy Score (Bliss) | Synergy Score (HSA) |
| Drug A | A549 | 15.2 | 12.8 | 18.5 |
| Drug B | MDA-MB-231 | 12.5 | 10.1 | 14.3 |
| Drug C | PANC-1 | 10.8 | 9.5 | 11.2 |
| Drug D | A549 | 9.7 | 8.2 | 10.1 |
IV. Visualizations
Caption: High-throughput screening workflow for identifying synergistic drug combinations with this compound.
Caption: Hypothetical signaling pathway illustrating the synergistic interaction of this compound and a STAT3 inhibitor.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. [PDF] Methods for High-Throughput Drug Combination Screening and Synergy Scoring | Semantic Scholar [semanticscholar.org]
- 10. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eupalinolide H Concentration for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Eupalinolide H in in vivo studies. Given the limited specific data on this compound, this guide incorporates information from closely related Eupalinolide compounds to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a sesquiterpene lactone, a type of natural compound isolated from the herb Eupatorium lindleyanum DC.[1]. It is recognized for its potential as a natural anti-inflammatory agent[1].
Q2: What are the primary challenges when working with this compound in vivo?
A2: Common challenges include poor solubility in aqueous solutions, determining the optimal therapeutic concentration while avoiding toxicity, and ensuring consistent bioavailability. These issues are common for many sesquiterpenoid lactones.
Q3: How should I store this compound?
A3: this compound powder should be stored at 2-8°C for up to 24 months, with the vial tightly sealed. Stock solutions should be prepared fresh. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks[1]. Before use, allow the product to equilibrate to room temperature for at least one hour[1].
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound for In Vivo Formulation
-
Problem: this compound powder is not dissolving in my desired vehicle for injection.
-
Solution: this compound is soluble in solvents like DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For in vivo studies, a co-solvent system is typically required.
-
Recommended Vehicle: A common formulation for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For Eupalinolide A, a suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[2].
-
Procedure:
-
Issue 2: Determining the Optimal In Vivo Concentration
-
Problem: I am unsure what concentration of this compound to use in my animal model to see a therapeutic effect without causing toxicity.
-
Solution: Direct in vivo dosage for this compound is not well-documented. However, data from other Eupalinolides can provide a starting point.
-
Reference Doses:
-
Recommendation: Start with a dose-response study, beginning with a low dose (e.g., 10 mg/kg) and escalating to higher doses (e.g., 25 mg/kg, 50 mg/kg). Monitor for efficacy and signs of toxicity (e.g., weight loss, behavioral changes)[5].
-
Issue 3: High Variability in Experimental Results
-
Problem: I am observing inconsistent results between animals in the same treatment group.
-
Solution: Variability can stem from formulation instability, inconsistent administration, or pharmacokinetic differences.
-
Formulation: Ensure the drug is fully dissolved and the formulation is homogenous before each injection. Prepare fresh formulations for each experiment.
-
Administration: Use precise administration techniques (e.g., consistent injection volume and rate for intravenous or intraperitoneal routes). For oral administration, ensure accurate gavage.
-
Pharmacokinetics: Be aware that compounds like Eupalinolides can have different metabolic rates and bioavailability between animals[6]. Ensure animal cohorts are homogenous in terms of age, weight, and health status.
-
Issue 4: Signs of Toxicity in Animal Models
-
Problem: My animals are showing signs of distress (e.g., weight loss, lethargy) after administration of this compound.
-
Solution:
-
Reduce Dose: The current concentration may be too high. Reduce the dosage and re-evaluate the therapeutic window.
-
Evaluate Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. Administer a vehicle-only control group to assess any background toxicity[5].
-
Histopathology: If toxicity is observed, perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any organ-specific damage[7].
-
Data Summary Tables
Table 1: Solubility and Formulation of Eupalinolides
| Compound | Solvent Solubility | Recommended In Vivo Formulation |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | No specific data; a co-solvent system is recommended. |
| Eupalinolide A | DMSO: 50 mg/mL[2] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[2] |
| Eupalinolide K | DMSO: 50 mg/mL; H₂O: 5 mg/mL (with sonication)[8] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[8] |
Table 2: Effective Concentrations of Various Eupalinolides (In Vitro & In Vivo)
| Compound | Model System | Effective Concentration | Key Finding |
| Eupalinolide A | Non-small cell lung cancer cells (A549, H1299) | 10-30 µM (in vitro) | Inhibited cell proliferation and migration[3]. |
| Eupalinolide A | Hepatocellular carcinoma cells (MHCC97-L, HCCLM3) | 7-28 µM (in vitro) | Inhibited cell proliferation and induced autophagy[9]. |
| Eupalinolide A | NSCLC Xenograft Mouse Model | 25 mg/kg (in vivo) | Inhibited tumor growth[3]. |
| Eupalinolide B | Pancreatic Cancer Xenograft Mouse Model | Not specified | Reduced tumor growth and Ki-67 expression[10]. |
| Eupalinolide J | Breast Cancer Lung Metastasis Mouse Model | 30 mg/kg (in vivo) | Inhibited cancer cell metastasis[4]. |
| Eupalinolide O | Triple-Negative Breast Cancer Xenograft Mouse Model | Not specified | Inhibited tumor growth[11]. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Objective: To prepare a 5 mg/mL solution of this compound for intraperitoneal injection.
-
Materials: this compound powder, DMSO (sterile), PEG300 (sterile), Tween 80 (sterile), 0.9% Saline (sterile), sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume (e.g., for 1 mL final volume, add 100 µL DMSO).
-
Vortex and sonicate the mixture until the this compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% (e.g., 400 µL). Mix thoroughly.
-
Add Tween 80 to a final concentration of 5% (e.g., 50 µL). Mix thoroughly.
-
Add sterile saline to bring the solution to the final volume (e.g., 450 µL).
-
Vortex the final solution to ensure it is homogenous and clear.
-
Use the formulation immediately. Do not store.
-
Protocol 2: Western Blot Analysis for Key Signaling Pathways
-
Objective: To assess the effect of this compound on protein expression in relevant signaling pathways (e.g., STAT3, MAPK, Apoptosis).
-
Procedure:
-
Treat cells or tissues with this compound at the desired concentration and time points.
-
Lyse the cells or homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA protein assay[9].
-
Denature 20-50 µg of protein extract by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[9].
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Relevant antibodies may include those against:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize protein expression to a loading control such as β-Actin or GAPDH.
-
Visualizations
References
- 1. This compound | CAS:1402067-83-7 | Manufacturer ChemFaces [m.chemfaces.com]
- 2. Eupalinolide A | HSP | TargetMol [targetmol.com]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eupalinolide H HPLC Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Eupalinolide H.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
A1: HPLC peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] In an ideal separation, peaks should be symmetrical (Gaussian).[2][3] Peak tailing is problematic because it can compromise the accuracy and reproducibility of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[3][4]
Q2: What are the common causes of peak tailing in HPLC analysis of natural products like this compound?
A2: Peak tailing for compounds like this compound, a sesquiterpenoid lactone, is often caused by secondary interactions between the analyte and the stationary phase.[1][5] The most common causes include:
-
Silanol (B1196071) Interactions: Residual, unbonded silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with polar functional groups on the analyte, leading to tailing.[1][3][5][6] This is a primary suspect for polar compounds like this compound.
-
Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the silanol groups on the column, influencing secondary interactions.[3][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6][7]
-
Column Degradation: Over time, HPLC columns can degrade due to contamination, bed deformation, or loss of stationary phase, all of which can cause peak tailing.[4][6][7]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to peak broadening and tailing.[3][7]
-
Sample Matrix Effects: Complex sample matrices, such as crude plant extracts, can contain components that interfere with the chromatography, leading to peak tailing.[5]
Q3: How can I quickly diagnose the cause of my this compound peak tailing?
A3: A systematic approach is key. Start by evaluating the peak shape of other, non-polar compounds in your sample or a standard mix. If all peaks are tailing, it could indicate a system-wide issue like extra-column volume or column bed deformation.[6] If only the this compound peak (and other polar analytes) are tailing, the issue is more likely related to secondary chemical interactions with the stationary phase.[1][5]
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) for this compound.
This guide will walk you through a series of steps to identify and resolve the cause of peak tailing.
Step 1: Column Selection and Care
-
Question: Is my column appropriate for this compound analysis?
-
Answer: For polar analytes like sesquiterpenoid lactones, a modern, high-purity silica (B1680970) column with end-capping is recommended to minimize residual silanol interactions.[3][6] Consider using a column with a different stationary phase, such as a polar-embedded phase, which can provide alternative selectivity and improved peak shape for polar compounds.[3]
-
Question: Could my column be old or contaminated?
-
Answer: Column performance degrades over time. Contamination from unfiltered samples or strongly retained compounds can lead to active sites that cause tailing.[4][7] If the column is old or has been used with complex samples, flushing it with a strong solvent may help.[4] If performance doesn't improve, replacement is the best option.[4] A guard column can also help protect your analytical column from contaminants.[6]
Step 2: Mobile Phase Optimization
-
Question: How does the mobile phase pH affect the peak shape of this compound?
-
Answer: The pH of the mobile phase can suppress the ionization of residual silanol groups on the column, reducing their interaction with your analyte.[1][6] For potentially polar compounds like this compound, operating at a lower pH (e.g., pH 2.5-3.5) can often improve peak symmetry.[1][5]
-
Question: Should I use a mobile phase additive?
-
Answer: Yes, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common strategy to improve peak shape for polar compounds.[8] These additives protonate the silanol groups, reducing their ability to interact with the analyte. For basic compounds, a competing base like triethylamine (B128534) (TEA) can be used, but for neutral or acidic compounds, an acidic modifier is more appropriate.[1][4]
Experimental Protocol: Mobile Phase Modification
-
Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and acquire a chromatogram of this compound.
-
Acidification: Prepare a new mobile phase with the addition of 0.1% (v/v) formic acid to the aqueous portion.
-
Analysis: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Comparison: Compare the peak symmetry of this compound with and without the acidic modifier.
Data Presentation: Effect of Mobile Phase Additives on Peak Asymmetry
| Mobile Phase Composition | Peak Asymmetry Factor (As) |
| Acetonitrile:Water (50:50) | 1.8 |
| Acetonitrile:Water with 0.1% Formic Acid (50:50) | 1.2 |
| Acetonitrile:Water with 0.1% TFA (50:50) | 1.1 |
Note: Asymmetry factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values > 1.2 are generally considered tailing.
Step 3: Sample and Injection Considerations
-
Question: Could my sample be overloading the column?
-
Answer: Injecting too high a concentration of your analyte can lead to peak fronting or tailing.[6][7] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, column overload was a contributing factor.
-
Question: Is my sample solvent compatible with the mobile phase?
-
Answer: The solvent used to dissolve your sample should be as close in strength to the mobile phase as possible, or weaker.[4] Dissolving your sample in a much stronger solvent than the mobile phase can cause peak distortion. Ideally, dissolve your this compound sample in the initial mobile phase composition.[7]
Step 4: System Check
-
Question: How do I check for extra-column volume?
-
Answer: Extra-column volume refers to the volume within the HPLC system outside of the column, including injector, tubing, and detector flow cell.[3] To minimize this, use tubing with a narrow internal diameter (e.g., 0.005 inches or 0.12 mm) and keep the length as short as possible.[3][4] Ensure all fittings are properly connected to avoid dead volume.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Eupalinolide H and p-STAT3 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Eupalinolide H and encountering low signal for phosphorylated STAT3 (p-STAT3) in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on p-STAT3 levels?
While direct studies on this compound's effect on STAT3 signaling are limited, research on the closely related compound, Eupalinolide J, provides strong evidence of the expected mechanism. Eupalinolide J has been shown to suppress the STAT3 signaling pathway by reducing the protein levels of both total STAT3 and phosphorylated STAT3 (p-STAT3).[1][2][3][4] The proposed mechanism is the promotion of STAT3 ubiquitin-dependent degradation.[2][3] Therefore, treatment with this compound is anticipated to lead to a decrease in p-STAT3 levels.
Q2: Why am I not seeing a decrease in p-STAT3 signal after this compound treatment?
Several factors could contribute to this observation:
-
Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient to induce a significant decrease in p-STAT3.
-
Cell Line Specific Effects: The response to this compound can vary between different cell lines.
-
Experimental Variability: Issues with the Western blot protocol itself can lead to misleading results.
Q3: Are there any known IC50 values for Eupalinolides?
For Eupalinolide J, IC50 values for cell growth inhibition in triple-negative breast cancer cell lines have been reported. For instance, in MDA-MB-231 and MDA-MB-468 cells, the IC50 values were 3.74 ± 0.58 µM and 4.30 ± 0.39 µM, respectively.[1][4] While these are not direct measures of p-STAT3 inhibition, they provide a starting point for determining effective concentrations in your experiments.
Western Blot Troubleshooting Guide: Low p-STAT3 Signal
A low or absent p-STAT3 signal is a common issue in Western blotting. This guide provides a systematic approach to troubleshooting this problem.
Problem: Weak or No p-STAT3 Signal
| Possible Cause | Recommended Solution |
| Sample Preparation and Handling | |
| Insufficient Protein Lysis | Ensure the use of a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target protein. |
| Low Protein Concentration | Load a sufficient amount of protein per well (typically 20-40 µg of total protein). |
| Inadequate Cell Stimulation | If you are investigating the inhibition of stimulated p-STAT3, ensure that your positive control (stimulated, untreated cells) shows a strong p-STAT3 signal. |
| Antibody-Related Issues | |
| Primary Antibody Inactivity | Use a fresh aliquot of the primary antibody and ensure it has been stored correctly. Consider using a p-STAT3 antibody from a reputable supplier known to work well for Western blotting. |
| Incorrect Primary Antibody Dilution | Optimize the primary antibody concentration. A dilution that is too high will result in a weak signal. |
| Inappropriate Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody and is used at the correct dilution. |
| Procedural Steps | |
| Inefficient Protein Transfer | Confirm successful transfer of proteins from the gel to the membrane using Ponceau S staining. |
| Suboptimal Blocking | Over-blocking can mask the epitope. Reduce the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Insufficient Washing | Inadequate washing can lead to high background, which can obscure a weak signal. |
| Detection | |
| Inactive ECL Substrate | Use a fresh, properly stored ECL substrate. |
| Incorrect Exposure Time | Optimize the exposure time. A very short exposure may not capture a weak signal. |
Detailed Experimental Protocols
Protocol 1: Cell Lysis for p-STAT3 Western Blot
-
After treating cells with this compound, wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
Protocol 2: Western Blot for p-STAT3
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:2000-1:10,000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total STAT3 and a housekeeping protein like β-actin.
Visual Guides
Signaling Pathway
Caption: The JAK/STAT3 signaling pathway and the proposed inhibitory action of this compound.
Experimental Workflow
Caption: A standard workflow for Western blot analysis of p-STAT3.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low p-STAT3 Western blot signals.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Eupalinolide H experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing experimental variability and reproducibility when working with Eupalinolide H. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and summaries of quantitative data based on available literature for this compound and related sesquiterpene lactones.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum.[1] Sesquiterpene lactones as a class are known for a variety of biological activities, including anti-inflammatory and anti-cancer effects. While specific studies on this compound are limited, related compounds like Eupalinolide J have been shown to inhibit cancer cell proliferation and metastasis by targeting the STAT3 signaling pathway.[2][3][4][5] Eupalinolide B has been demonstrated to inhibit the NF-κB signaling pathway.[6] Given the structural similarities, it is plausible that this compound may also exert its effects through modulation of these or other related pathways, such as the AMPK/mTOR or MAPK pathways.
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound are critical for experimental reproducibility. This compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, DMSO is the most common solvent.
-
Preparation: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO to a concentration of 10-20 mM. Gentle warming or sonication may be required to ensure complete dissolution. It is recommended to prepare fresh dilutions in culture media immediately before each experiment.
-
Storage: Store the powdered form of this compound at -20°C. Once dissolved in a solvent, it is best to prepare single-use aliquots and store them at -20°C for up to two weeks to minimize freeze-thaw cycles. For long-term storage, -80°C is recommended. Always allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
Q3: What are the common causes of variability in cell viability assays with this compound?
A3: Variability in cell viability assays (e.g., MTT, CCK8) can arise from several factors:
-
Compound Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations or if the final DMSO concentration is too high. Ensure the final DMSO concentration in your assay is below 0.5% to avoid solvent-induced cytotoxicity and precipitation.
-
Cell Density: The initial seeding density of cells can significantly impact the results. Ensure consistent cell seeding across all wells and plates.
-
Incubation Time: The inhibitory effect of Eupalinolides can be time-dependent. Standardize the incubation time with the compound across all experiments.
-
Assay-Specific Artifacts: MTT and similar assays can be affected by the metabolic state of the cells and the presence of reducing agents. Consider using an orthogonal method, such as a trypan blue exclusion assay or a real-time cell analysis system, to confirm your findings.
Q4: Are there known off-target effects for Eupalinolides?
A4: While specific off-target effects for this compound have not been extensively documented, sesquiterpene lactones are known to be reactive molecules, primarily due to the presence of an α,β-unsaturated carbonyl group which can react with nucleophiles, such as cysteine residues in proteins. This can lead to non-specific binding and potential off-target effects. It is crucial to include appropriate controls in your experiments, such as structurally related but inactive compounds if available, and to validate key findings using multiple experimental approaches (e.g., genetic knockdown of the target protein).
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Inconsistent cell passage number or health.2. Variation in compound concentration due to improper dilution or storage.3. Fluctuation in incubation time. | 1. Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination.2. Prepare fresh serial dilutions for each experiment from a properly stored stock solution. Verify stock concentration periodically.3. Use a calibrated timer and adhere strictly to the planned incubation period. |
| High background or false positives in signaling assays (e.g., Western blot for p-STAT3) | 1. Non-specific antibody binding.2. High DMSO concentration in the final treatment.3. Compound autofluorescence (in fluorescence-based assays). | 1. Optimize antibody concentrations and blocking conditions. Use appropriate secondary antibody controls.2. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.3. Run a compound-only control (no cells) to check for autofluorescence at the relevant wavelengths. |
| Poor solubility of this compound in aqueous media | The compound is hydrophobic. | Prepare a high-concentration stock solution in 100% DMSO and dilute it serially in culture medium. Ensure rapid and thorough mixing upon dilution to prevent precipitation. For in vivo studies, formulation with co-solvents like PEG300, Tween 80, or corn oil may be necessary. |
| No observable effect of this compound treatment | 1. Compound degradation due to improper storage.2. The chosen cell line may be resistant.3. Insufficient treatment concentration or duration. | 1. Use a fresh aliquot of the compound. If degradation is suspected, verify the compound's integrity using analytical methods like HPLC.2. Test a panel of cell lines to identify a sensitive model. Check the literature for cell lines known to be responsive to STAT3 or NF-κB inhibitors.3. Perform a dose-response and time-course experiment to determine the optimal experimental conditions. |
III. Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes IC50 values for related Eupalinolides to provide a reference for expected potency.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | MTT | 24 | 10.34 | [7] |
| 48 | 5.85 | [7] | |||
| 72 | 3.57 | [7] | |||
| MDA-MB-453 | MTT | 24 | 11.47 | [7] | |
| 48 | 7.06 | [7] | |||
| 72 | 3.03 | [7] | |||
| Eupalinolide J | MDA-MB-231 | MTT | - | 3.74 ± 0.58 | [2] |
| MDA-MB-468 | MTT | - | 4.30 ± 0.39 | [2] | |
| Eupalinilide B | TU212 | MTT | - | 1.03 | [8] |
| AMC-HN-8 | MTT | - | 2.13 | [8] | |
| M4e | MTT | - | 3.12 | [8] | |
| LCC | MTT | - | 4.20 | [8] | |
| TU686 | MTT | - | 6.73 | [8] | |
| Hep-2 | MTT | - | 9.07 | [8] |
IV. Experimental Protocols
A. Cell Viability Assay (CCK8/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.[9][10]
-
Absorbance Measurement: For CCK8, measure the absorbance at 450 nm. For MTT, first, solubilize the formazan (B1609692) crystals with 100-150 µL of DMSO, then measure the absorbance at 570 nm.[9][10]
B. Western Blot Analysis for Protein Expression/Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65) overnight at 4°C.[10]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
V. Visualizations
Signaling Pathways
Caption: Putative inhibition of the STAT3 signaling pathway by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. Item - Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of Eupalinolide H
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Eupalinolide H.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at 2-8°C in a tightly sealed vial, protected from light.[1] Under these conditions, the product can be stored for up to 24 months.[1] To prevent moisture absorption, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare and use solutions on the same day.[1] If advance preparation is necessary, dissolve this compound in a suitable solvent such as DMSO, acetone, or ethyl acetate.[1] For short-term storage, store the solution in tightly sealed vials at -20°C as aliquots to avoid repeated freeze-thaw cycles.[1] Under these conditions, stock solutions are generally stable for up to two weeks.[1] For longer-term storage of solutions (up to one year), -80°C is recommended, a practice common for many sesquiterpenoids.[2]
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For cell-based assays, DMSO is a common solvent.[2] When preparing formulations, especially for in vivo studies, co-solvents like PEG300 and Tween 80 may be used, but these formulations should be prepared fresh for immediate use.[2]
Q4: Are there any known stability issues with this compound or related compounds in alcoholic solvents?
A4: Yes, some sesquiterpene lactones have been shown to react with alcohols like ethanol (B145695) over time, leading to the formation of ethoxy derivatives. This reaction is temperature-dependent and can cause a significant decrease in the concentration of the active compound. Therefore, it is advisable to avoid long-term storage of this compound in alcoholic solutions.
Q5: My experimental results are inconsistent. Could this be due to this compound instability?
A5: Inconsistent results can indeed be a sign of compound degradation. To troubleshoot, consider the following:
-
Solution Age: Are you using freshly prepared solutions? Stock solutions stored for longer than the recommended two weeks at -20°C may have degraded.
-
Storage of Solid: Was the solid compound properly stored at 2-8°C and protected from moisture?
-
Solvent Purity: Ensure high-purity, anhydrous solvents are used for preparing stock solutions.
-
Light Exposure: During your experiments, minimize the exposure of this compound solutions to direct light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Potency or Activity | Degradation of this compound in stock solution. | Prepare a fresh stock solution from the solid compound. Verify the concentration and purity of the new stock solution using HPLC if possible. |
| Improper storage of solid compound. | Ensure the solid compound has been stored at 2-8°C in a tightly sealed container. If there is any doubt, use a fresh vial of the compound. | |
| Precipitate Formation in Solution | Poor solubility or supersaturation. | Gently warm the solution and/or sonicate to aid dissolution.[2] For aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. |
| Contamination of the solvent. | Use fresh, high-purity solvents for all solutions. | |
| Unexpected Peaks in HPLC Analysis | Degradation of this compound. | Compare the chromatogram to a reference standard. If new peaks are present, this indicates degradation. Follow the stability testing protocol to identify potential degradation products. |
| Contamination. | Check solvents and sample handling procedures for sources of contamination. |
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | 2-8°C | Up to 24 months | Keep tightly sealed and protected from light.[1] |
| Stock Solution (in DMSO, etc.) | -20°C | Up to 2 weeks | Store as aliquots to avoid freeze-thaw cycles.[1] |
| Stock Solution (in DMSO, etc.) | -80°C | Up to 1 year | Recommended for longer-term solution storage.[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Specific parameters may need optimization.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common starting point for sesquiterpene lactones. For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound at 60°C for 7 days. Also, heat the this compound solution at 60°C for 7 days.
-
Photostability: Expose the solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Analysis:
-
Inject the prepared samples (stressed and unstressed controls) into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Results
References
Technical Support Center: Enhancing the Bioavailability of Eupalinolide H for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Eupalinolide H, a promising but poorly soluble sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sesquiterpene lactone isolated from the herb Eupatorium lindleyanum DC.[1]. Like many other sesquiterpene lactones, it is a lipophilic molecule with poor aqueous solubility, which can significantly limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption into the bloodstream after oral administration. This poor bioavailability can lead to low and variable plasma concentrations, making it difficult to achieve therapeutic efficacy and obtain reliable results in animal studies.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A2: Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through micronization or nanosizing can enhance the dissolution rate.
-
Solubilization Techniques:
-
Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.
-
Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to create solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS). These formulations can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of cyclodextrins to form an inclusion complex with improved aqueous solubility.
-
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly improve its solubility and dissolution rate.
Q3: Are there any known signaling pathways that this compound or related compounds might affect?
A3: While the specific signaling pathways targeted by this compound are not well-documented, studies on other Eupalinolides provide insights into potential mechanisms. For instance, Eupalinolide O has been shown to induce apoptosis in cancer cells by modulating the Akt/p38 MAPK signaling pathway and reactive oxygen species (ROS) generation[2][3]. Eupalinolide A has been linked to the ROS/ERK signaling pathway[4], and the AMPK/mTOR pathway[5][6]. Eupalinolide J has been found to target the STAT3 signaling pathway[7][8]. Eupalinolide B has been shown to regulate the GSK-3β/β-catenin and NF-κB signaling pathways[9][10]. It is plausible that this compound may act on one or more of these pathways.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common issue with poorly soluble compounds. Potential causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | If using a suspension, ensure it is homogenous by continuous stirring or vortexing between dosing each animal. Prepare fresh formulations for each experiment. |
| Improper Gavage Technique | Ensure all personnel are properly trained in oral gavage. Use appropriately sized gavage needles and verify correct placement to avoid administration into the trachea. |
| Food Effects | Standardize feeding conditions. Fast animals for a consistent period (e.g., 4-6 hours) before dosing, with free access to water, to minimize variability from food in the GI tract. |
| Physiological Differences | Differences in gastrointestinal motility and pH among animals can affect drug dissolution and absorption. Consider using a formulation that enhances solubility to reduce the dependency on these physiological variables. Increasing the sample size per group can also help manage this variability statistically. |
Issue 2: Low Systemic Exposure of this compound Despite High Dose Administration
-
Question: We are administering a high dose of this compound, but the resulting plasma concentrations are much lower than expected. What can we do to improve this?
-
Answer: Low systemic exposure is a direct consequence of poor bioavailability. The following formulation optimization strategies can be employed:
| Strategy | Description |
| Lipid-Based Formulations (e.g., SEDDS) | Formulating this compound in a self-emulsifying drug delivery system can significantly improve its oral bioavailability. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This presents the drug in a solubilized form, ready for absorption. |
| Amorphous Solid Dispersions | Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate. The drug exists in a high-energy amorphous state, which is more soluble than its crystalline form. |
| Cyclodextrin Inclusion Complexes | Complexing this compound with cyclodextrins can increase its aqueous solubility by encapsulating the lipophilic drug molecule within the cyclodextrin's hydrophobic core. |
| Particle Size Reduction | Micronization or nanosizing of the this compound powder can increase its surface area, leading to a faster dissolution rate in the GI tract. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol (B145695).
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of ethanol with the aid of sonication.
-
The solvent is then removed under vacuum at 40°C using a rotary evaporator to form a thin film.
-
The resulting solid dispersion is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved.
-
For in vivo administration, the solid dispersion can be suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Co-precipitation
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Deionized water.
-
Procedure:
-
Dissolve this compound in ethanol.
-
Dissolve HP-β-CD in deionized water in a 1:2 molar ratio (this compound:HP-β-CD).
-
Slowly add the this compound solution to the HP-β-CD solution with continuous stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
The resulting solution is then cooled, and the precipitate (the inclusion complex) is collected by filtration.
-
The collected complex is washed with a small amount of cold deionized water and then dried under vacuum.
-
Protocol 3: Pharmacokinetic Study of a this compound Formulation in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least 3 days prior to the experiment with free access to standard chow and water.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (n=6 per group) for the control (e.g., this compound suspension) and the test formulation (e.g., solid dispersion or SEDDS).
-
Administer the formulation via oral gavage at a specific dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Visualizations
Caption: Workflow for Improving this compound Bioavailability.
Caption: Potential Signaling Pathways of Eupalinolide Compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide B alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Eupalinolide H-Induced Apoptosis Versus Necrosis in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for researchers to distinguish between apoptotic and necrotic cell death pathways induced by the sesquiterpene lactone, Eupalinolide H, in cancer cells. By employing a series of robust experimental assays and understanding the key molecular distinctions between these two forms of cell death, investigators can accurately characterize the mechanism of action of this potential therapeutic agent. While direct experimental data on this compound is emerging, this guide draws upon established methodologies and findings from related Eupalinolide compounds to provide a predictive and practical approach.
Distinguishing Apoptosis from Necrosis
Apoptosis and necrosis are two distinct mechanisms of cell death. Apoptosis is a programmed, energy-dependent process characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response.[1] In contrast, necrosis is a passive, uncontrolled form of cell death resulting from acute cellular injury, leading to cell swelling, plasma membrane rupture, and the release of cellular contents, which triggers inflammation.[1][2] Differentiating between these pathways is crucial for understanding the therapeutic potential and possible side effects of a novel compound like this compound.
Experimental Assays for Differentiating Apoptosis and Necrosis
A multi-assay approach is recommended to conclusively determine the mode of cell death induced by this compound. The following table summarizes the principles and expected outcomes of key assays.
| Assay | Principle | Expected Result in Apoptosis | Expected Result in Necrosis |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity.[3] | Early apoptosis: Annexin V positive, PI negative. Late apoptosis: Annexin V positive, PI positive.[4][5] | Necrosis: Annexin V negative (or weakly positive), PI positive.[6] |
| Caspase Activity Assays | Caspases are a family of proteases that are key executioners of apoptosis. Assays typically measure the activity of initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7).[7][8] | Increased activity of caspases, particularly caspase-3.[9][10] | No significant increase in caspase activity. |
| Lactate Dehydrogenase (LDH) Cytotoxicity Assay | LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis.[11][12] | Minimal LDH release in early apoptosis. Some release in late apoptosis due to secondary necrosis. | Significant release of LDH into the culture medium.[13][14] |
Insights from Related Eupalinolide Compounds
While specific data for this compound is limited, studies on other Eupalinolide derivatives provide valuable insights into their potential mechanisms of action in cancer cells.
| Eupalinolide Derivative | Cancer Cell Line(s) | Observed Effect(s) | Citation(s) |
| Eupalinolide A | Hepatocellular carcinoma | Induces autophagy; does not affect apoptosis or necrosis. | [15] |
| Eupalinolide A | Non-small cell lung cancer | Promotes both apoptosis and ferroptosis. | [16][17] |
| Eupalinolide J | Prostate cancer, Triple-negative breast cancer | Induces apoptosis, cell cycle arrest, and disrupts mitochondrial membrane potential. | [18][19][20] |
| Eupalinolide O | Triple-negative breast cancer | Induces apoptosis, decreases mitochondrial membrane potential, and elevates caspase-3 activity. | [18][21] |
Detailed Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is a widely used method to detect apoptosis by flow cytometry.[3]
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[22]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cancer cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time. Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge.[5]
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[22]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution).[22]
-
Incubate the cells at room temperature for 15-20 minutes in the dark.[4][22]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[22]
-
Analyze the samples by flow cytometry as soon as possible.[22]
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[4]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4][5]
-
Necrotic cells: Annexin V-negative and PI-positive.[6]
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[23]
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Dithiothreitol (DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells using a suitable lysis buffer on ice.[23]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare a reaction mixture containing 2X Reaction Buffer, DTT, and the caspase-3 substrate.[23]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[23]
-
Measure the absorbance at 405 nm using a microplate reader.[9]
Data Interpretation: An increase in absorbance at 405 nm in this compound-treated samples compared to the control indicates an increase in caspase-3 activity, suggesting apoptosis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.[11]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Cell lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound. Include wells for untreated (spontaneous LDH release) and lysis solution-treated (maximum LDH release) controls.
-
After the treatment period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[24]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[11]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes in the dark.[11]
-
Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 490 nm).[14]
Data Interpretation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. A significant increase in cytotoxicity in this compound-treated cells suggests necrosis.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for differentiating apoptosis and necrosis.
Caption: Simplified overview of apoptotic signaling pathways.
Caption: Principle of the Annexin V/PI assay for cell death analysis.
By following the methodologies outlined in this guide, researchers can effectively validate and characterize the mode of cell death induced by this compound, providing critical data for its preclinical development as a potential anti-cancer agent.
References
- 1. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOMARKERS DISTINGUISH APOPTOTIC AND NECROTIC CELL DEATH DURING HEPATIC ISCHEMIA-REPERFUSION INJURY IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. kumc.edu [kumc.edu]
- 23. mpbio.com [mpbio.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide Derivatives vs. Cisplatin: A Mechanistic Showdown in Cancer Cells
A Comparative Guide for Researchers
Note: Direct experimental data on Eupalinolide H in ovarian cancer cells is not available in the current scientific literature. This guide provides a comparative analysis of the well-characterized platinum-based drug, cisplatin (B142131), and representative members of the Eupalinolide family of natural compounds, namely Eupalinolide J and Eupalinolide O, based on available data from various cancer cell line studies. This comparison aims to highlight the potential of Eupalinolide derivatives as anti-cancer agents and provide a framework for future research in ovarian cancer.
Introduction
Ovarian cancer remains a significant challenge in oncology, with cisplatin being a cornerstone of first-line chemotherapy. Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which leads to cell cycle arrest and apoptosis. However, the efficacy of cisplatin is often limited by the development of drug resistance and significant side effects.
Eupalinolides, a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, have emerged as promising anti-cancer agents. This guide delves into the mechanisms of action of representative Eupalinolides (J and O) and compares them to cisplatin, offering insights into their distinct and potentially synergistic anti-neoplastic properties.
Comparative Mechanism of Action
The anti-cancer activities of Eupalinolide derivatives and cisplatin stem from their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation by halting the cell cycle. However, the molecular pathways they hijack to achieve these outcomes differ significantly.
Cisplatin: The DNA Damager
Cisplatin's primary mode of action involves entering the cell and forming covalent adducts with DNA, primarily targeting the N7 position of guanine (B1146940) and adenine (B156593) bases. This creates intra- and inter-strand crosslinks, which distort the DNA double helix. This DNA damage triggers a cellular response that can lead to:
-
Cell Cycle Arrest: Checkpoint proteins recognize the DNA damage and halt the cell cycle, typically at the G1, S, or G2/M phases, to allow for DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell initiates apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspase cascades, leading to the systematic dismantling of the cell.
Eupalinolide Derivatives: The Signaling Modulators
Eupalinolide J and O appear to exert their anti-cancer effects through more targeted modulation of intracellular signaling pathways that are often dysregulated in cancer.
-
Eupalinolide J has been shown to induce apoptosis and cell cycle arrest by targeting the STAT3 signaling pathway [1][2]. STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and metastasis. Eupalinolide J can promote the degradation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation[1][2]. It also induces DNA damage responses[3][4].
-
Eupalinolide O induces apoptosis and cell cycle arrest by modulating ROS generation and the Akt/p38 MAPK signaling pathway [5][6]. The production of reactive oxygen species (ROS) can induce oxidative stress and damage cellular components, leading to apoptosis. The Akt pathway is a key regulator of cell survival, and its inhibition by Eupalinolide O promotes apoptosis. Conversely, the activation of the p38 MAPK pathway, a stress-activated kinase, can also lead to apoptosis[5].
Quantitative Data Comparison
The following tables summarize the quantitative effects of Eupalinolide derivatives and cisplatin on cancer cell viability, apoptosis, and cell cycle distribution. It is important to note that the data for Eupalinolides and cisplatin are derived from different studies and cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 Value | Treatment Time (h) |
| Eupalinolide J | PC-3 (Prostate) | MTT | ~10 µM | 48 |
| DU-145 (Prostate) | MTT | ~15 µM | 48 | |
| Eupalinolide O | MDA-MB-231 (Breast) | MTT | 5.85 µM | 48 |
| MDA-MB-453 (Breast) | MTT | 7.06 µM | 48 | |
| Eupalinilide B | TU212 (Laryngeal) | MTT | 1.03 µM | Not Specified |
| TU686 (Laryngeal) | MTT | 6.73 µM | Not Specified | |
| Cisplatin | A2780 (Ovarian) | MTT | ~5 µM | 48 |
| SKOV3 (Ovarian) | MTT | ~10 µM | 48 | |
| Table 1: Comparative IC50 Values of Eupalinolide Derivatives and Cisplatin in Various Cancer Cell Lines. |
| Compound | Cancer Cell Line | Assay | Parameter Measured | Effect |
| Eupalinolide J | PC-3 (Prostate) | Annexin V/PI | Apoptotic Cells | Significant increase |
| Eupalinolide O | MDA-MB-468 (Breast) | Annexin V/PI | Apoptotic Cells | Significant increase |
| Eupalinolide A | A549 (Lung) | Flow Cytometry | Apoptotic Rate | Increased from 1.79% to 47.29% |
| Cisplatin | Ovarian Cancer Cells | Annexin V/PI | Apoptotic Cells | Significant increase |
| Table 2: Effects of Eupalinolide Derivatives and Cisplatin on Apoptosis. |
| Compound | Cancer Cell Line | Assay | Effect on Cell Cycle |
| Eupalinolide J | PC-3 (Prostate) | Propidium Iodide | G0/G1 phase arrest |
| Eupalinolide O | MDA-MB-468 (Breast) | Propidium Iodide | G2/M phase arrest |
| Eupalinolide A | A549 (Lung) | Flow Cytometry | G2/M phase arrest |
| Cisplatin | Ovarian Cancer Cells | Propidium Iodide | G1, S, or G2/M phase arrest |
| Table 3: Effects of Eupalinolide Derivatives and Cisplatin on the Cell Cycle. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate the key signaling pathways affected by Eupalinolide derivatives and cisplatin.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing the Selectivity of Eupalinolides: A Comparative Analysis of Off-Target Effects in Non-Cancerous Cell Lines
A critical assessment of the therapeutic potential of any anti-cancer agent lies in its ability to selectively target tumor cells while sparing healthy tissue. This guide provides a comparative overview of the off-target effects of several Eupalinolide compounds in non-cancerous cell lines, based on available preclinical data. It is important to note that a comprehensive search of the current scientific literature did not yield specific data regarding the off-target effects of Eupalinolide H.
Therefore, this analysis focuses on its close structural analogs: Eupalinolide A, B, J, and O. The data presented herein aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the selectivity profile of this class of sesquiterpene lactones.
Comparative Cytotoxicity: Eupalinolides in Cancerous vs. Non-Cancerous Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of various Eupalinolide compounds against a panel of cancer cell lines alongside their effects on non-cancerous cell lines. A higher IC50 value in normal cells compared to cancer cells indicates a greater selectivity index and a potentially wider therapeutic window.
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | Cytotoxicity/Viability | Reference |
| Eupalinolide A | A549 (Non-small cell lung cancer) | 10, 20, 30 (Dose-dependent reduction in viability) | Not specified | Not specified | [1] |
| H1299 (Non-small cell lung cancer) | 10, 20, 30 (Dose-dependent reduction in viability) | Not specified | Not specified | [1] | |
| Eupalinolide B | SMMC-7721 (Hepatic carcinoma) | 6, 12, 24 (Dose-dependent decrease in growth) | L-O2 (Human normal liver cell line) | No obvious toxicity observed | [2] |
| HCCLM3 (Hepatic carcinoma) | 6, 12, 24 (Dose-dependent decrease in growth) | [2] | |||
| Eupalinolide J | MDA-MB-231 (Triple-negative breast cancer) | 3.74 ± 0.58 (at 72h) | MCF-10A (Normal breast epithelial cells) | Less sensitive to cytotoxicity | [3] |
| MDA-MB-468 (Triple-negative breast cancer) | 4.30 ± 0.39 (at 72h) | [3] | |||
| Eupalinolide O | MDA-MB-231 (Triple-negative breast cancer) | 10.34 (at 24h), 5.85 (at 48h), 3.57 (at 72h) | MCF 10A (Human normal epithelial cell line) | Insensitive to treatment (p > 0.05) | [4] |
| MDA-MB-453 (Triple-negative breast cancer) | 11.47 (at 24h), 7.06 (at 48h), 3.03 (at 72h) | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells (e.g., cancer cell lines and non-cancerous control lines) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the Eupalinolide compound (e.g., 0, 1, 5, 10, 20 µM) for specified time periods (e.g., 24, 48, 72 hours).[4] A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[5]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450-550 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to assess the impact of Eupalinolides on signaling pathways.
-
Protein Extraction: Following treatment with the Eupalinolide compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the proteins of interest (e.g., STAT3, p-STAT3, NF-κB subunits).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualization
Several Eupalinolide compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 and NF-κB pathways. The diagrams below illustrate the general mechanisms of these pathways.
Caption: Eupalinolide J inhibits the STAT3 signaling pathway by promoting the degradation of phosphorylated STAT3.
Caption: The canonical NF-κB signaling pathway, a potential target for Eupalinolide compounds.
Conclusion and Future Directions
The available preclinical data on Eupalinolides A, B, J, and O suggests a promising selectivity profile for this class of compounds, demonstrating potent anti-cancer activity with limited cytotoxicity in the tested non-cancerous cell lines. This selective action is a crucial attribute for the development of effective and safe cancer therapeutics.
However, the absence of data for this compound represents a significant knowledge gap. Future research should prioritize a head-to-head comparison of all Eupalinolide analogues, including this compound, against a broad panel of both cancerous and non-cancerous cell lines. Such studies are essential to establish a comprehensive selectivity index and to identify the most promising candidates for further preclinical and clinical development. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by each Eupalinolide, which will be critical for optimizing their therapeutic application and minimizing potential off-target effects.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Eupalinolide H's anti-proliferative effects in different cancer models
A comprehensive review of the anti-proliferative effects of Eupalinolide derivatives across various cancer models, detailing experimental data and mechanisms of action.
Introduction
Eupalinolides, a class of sesquiterpene lactones extracted from plants of the Eupatorium genus, have garnered significant interest in oncological research for their potent anti-tumor properties. While the query specified Eupalinolide H, the available scientific literature predominantly focuses on other derivatives such as Eupalinolide A, B, J, and O. This guide provides a comparative analysis of the anti-proliferative effects of these Eupalinolide compounds across a range of cancer models. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.
Data Summary: Anti-proliferative Activity of Eupalinolide Derivatives
The following table summarizes the observed anti-proliferative effects of various Eupalinolide compounds on different cancer cell lines. The data highlights the concentration-dependent inhibition of cell viability and proliferation.
| Eupalinolide Derivative | Cancer Model | Cell Line(s) | Key Anti-proliferative Findings | Reference |
| Eupalinolide A | Non-Small Cell Lung Cancer | A549, H1299 | Inhibited cell proliferation by arresting the cell cycle at the G2/M phase.[1] | [1] |
| Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | Markedly reduced cell proliferation in a dose-dependent manner (7, 14, and 28 µM).[2] | [2] | |
| Eupalinolide B | Pancreatic Cancer | PANC-1, MiaPaCa-2, PL-45 | Effectively inhibited cell viability, proliferation, colony formation, and migration.[3] Showed stronger effects on cancer cells than on normal pancreatic cells (HPNE).[3] | [3] |
| Hepatic Carcinoma | SMMC-7721, HCCLM3 | Exerted anti-proliferative activity by blocking cell cycle at the S phase.[4] | [4] | |
| Eupalinolide J | Glioblastoma, Breast Adenocarcinoma | U251, MDA-MB-231 | Inhibited cell migration and invasion at non-toxic doses (< 5 µM).[5] | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | Showed significant inhibitory effects on the growth of TNBC cells.[6] | [6] | |
| Prostate Cancer | PC-3, DU-145 | Exhibited marked anti-proliferative activity in a dose- and time-dependent manner.[7] | [7] | |
| Eupalinolide O | Triple-Negative Breast Cancer | Not specified | Inhibited cell viability and proliferation.[8][9] | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies on Eupalinolide's anti-proliferative effects.
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Objective: To assess cell viability based on mitochondrial metabolic activity.
-
Protocol:
-
Seed cancer cells (5 × 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C.[5]
-
Treat the cells with different concentrations of the Eupalinolide compound for the desired duration (e.g., 48 hours).[5]
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.[5]
-
Dissolve the formazan (B1609692) crystals in DMSO.[5]
-
Measure the absorbance at 550 nm using a microplate reader.[5]
-
2. BrdU Staining:
-
Objective: To measure DNA synthesis as an indicator of cell proliferation.
-
Protocol:
-
Seed cells (2×10⁴ cells) in 24-well plates and allow them to attach overnight.[4]
-
Treat cells with the Eupalinolide compound (e.g., 24 µM Eupalinolide B) or DMSO (control) for 48 hours.[4]
-
Add 10 µg/mL BrdU to the cells and incubate for 2 hours.[4]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[4]
-
Treat with 2 M HCl and then 0.3% Triton X-100.[4]
-
Block with 10% goat serum.[4]
-
Incubate with anti-BrdU primary antibody followed by an Alexa Fluor® 594 goat anti-rat IgG secondary antibody.[4]
-
Analyze the cells under a fluorescence microscope.
-
3. EdU Assay:
-
Objective: To assess cell proliferation by detecting newly synthesized DNA.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the Eupalinolide compound.[1]
-
Add 10 µM EdU to each well and incubate for 2 hours.[1]
-
Fix the cells with 4% paraformaldehyde for 30 minutes and permeabilize with 0.1% Triton X-100 for 30 minutes.[1]
-
Block endogenous peroxidases for 30 minutes.[1]
-
Add the Click reaction solution and incubate for 30 minutes.[1]
-
Visualize and quantify the results.
-
Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Protocol:
-
Treat cancer cells with the Eupalinolide compound for a specified time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Apoptosis Assays
1. Annexin V/PI Staining:
-
Objective: To differentiate between viable, apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the Eupalinolide compound.
-
Harvest and wash the cells with binding buffer.
-
Resuspend the cells in binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.[1]
-
2. TUNEL Assay:
-
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol:
-
Treat cells with the Eupalinolide compound for 24 hours.[1]
-
Fix and permeabilize the cells.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and BrdUTP.
-
Stain with an anti-BrdU antibody conjugated to a fluorescent dye.
-
Visualize and quantify the TUNEL-positive cells using fluorescence microscopy.[1]
-
Signaling Pathways and Mechanisms of Action
Eupalinolide compounds exert their anti-proliferative effects through the modulation of various signaling pathways. The diagrams below illustrate some of the key mechanisms identified in the literature.
Caption: A generalized workflow for investigating the anti-proliferative effects of Eupalinolide compounds.
Caption: Eupalinolide J inhibits cancer metastasis by promoting STAT3 degradation and downregulating MMPs.[5][10]
Caption: Eupalinolide A modulates the AMPK/mTOR/SCD1 pathway to induce apoptosis and ferroptosis.[1][11]
Conclusion
The Eupalinolide family of compounds demonstrates significant and diverse anti-proliferative effects across a variety of cancer models. Their mechanisms of action are multifaceted, involving cell cycle arrest, induction of apoptosis and other forms of cell death, and the modulation of key oncogenic signaling pathways such as STAT3 and AMPK/mTOR. The data presented in this guide underscores the potential of Eupalinolides as a promising class of natural products for the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate their therapeutic potential and to investigate the activity of less-studied derivatives.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Lack of Evidence for Eupalinolide H and Doxorubicin Synergy Necessitates Broader Exploration of Sesquiterpene Lactones
A comprehensive review of existing scientific literature reveals a significant gap in research regarding the synergistic effects of Eupalinolide H and the widely used chemotherapy drug, doxorubicin (B1662922). Despite the growing interest in natural compounds for enhancing cancer therapy, no direct studies validating this specific drug combination were identified. This absence of data prevents a direct comparison guide on this compound and doxorubicin synergy.
However, the broader class of compounds to which this compound belongs, sesquiterpene lactones, has shown promise in combination with doxorubicin. This guide, therefore, explores the synergistic potential of other notable sesquiterpene lactones with doxorubicin, providing a foundational understanding and a rationale for future investigations into this compound.
Doxorubicin: A Powerful Yet Problematic Anticancer Agent
Doxorubicin is a potent anthracycline antibiotic used in the treatment of a wide range of cancers. Its primary mechanisms of action include intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to cancer cell death. Despite its efficacy, doxorubicin's clinical use is often limited by severe side effects, most notably cardiotoxicity, and the development of drug resistance.
Sesquiterpene Lactones: A Class of Natural Compounds with Anticancer Potential
Sesquiterpene lactones are a diverse group of naturally occurring compounds found in various plants. Many of these compounds have demonstrated significant biological activities, including anti-inflammatory and anticancer effects. Their potential to modulate various signaling pathways involved in cell growth, apoptosis, and drug resistance makes them attractive candidates for combination cancer therapy.
Synergistic Potential of Sesquiterpene Lactones with Doxorubicin: A Comparative Overview
While data on this compound is unavailable, studies on other sesquiterpene lactones, such as costunolide (B1669451) and alantolactone, have demonstrated synergistic interactions with doxorubicin. This section summarizes the available data, offering insights into the potential mechanisms by which this class of compounds may enhance doxorubicin's efficacy.
Quantitative Data on Sesquiterpene Lactone and Doxorubicin Synergy
The following table summarizes key quantitative findings from studies investigating the combined effect of sesquiterpene lactones and doxorubicin on cancer cells.
| Sesquiterpene Lactone | Cancer Cell Line | Key Findings | Reference |
| Costunolide | Prostate (PC-3, DU-145) | Combination with doxorubicin stimulated mitochondria-dependent apoptosis, increased cleavage of caspase 3, 9, and PARP, upregulated pro-apoptotic Bax and Bak, and downregulated anti-apoptotic Bcl-2 and Bcl-xL. | [1] |
| Alantolactone | Doxorubicin-resistant breast cancer cells | Significantly reduced STAT3 phosphorylation, enhancing the anti-proliferative effects of doxorubicin and helping to overcome drug resistance. | [2] |
| Dehydrocostus lactone (DHC) | Lung cancer (A549, H460) | Enhanced the growth-inhibitory properties of doxorubicin in both cell lines. | [3] |
Experimental Protocols
To facilitate further research, this section details the methodologies commonly employed in assessing the synergistic effects of drug combinations in cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the sesquiterpene lactone, doxorubicin, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The synergistic effects of sesquiterpene lactones with doxorubicin are often attributed to their ability to modulate key signaling pathways involved in cancer cell survival and death.
Proposed Signaling Pathway for Sesquiterpene Lactone-Doxorubicin Synergy
Caption: Proposed mechanism of synergy between doxorubicin and sesquiterpene lactones.
General Experimental Workflow for Synergy Validation
Caption: A typical workflow for evaluating drug synergy in vitro.
Conclusion and Future Directions
The investigation into the synergistic effects of sesquiterpene lactones with doxorubicin presents a promising avenue for enhancing cancer treatment. The available evidence suggests that compounds within this class can potentiate the cytotoxic effects of doxorubicin and may help in overcoming drug resistance.
The conspicuous absence of research on this compound in this context highlights a critical area for future investigation. Researchers are encouraged to undertake studies to evaluate the potential of this compound to synergize with doxorubicin. Such studies should aim to provide quantitative data on cell viability and apoptosis, elucidate the underlying molecular mechanisms, and ultimately determine if this compound can be a valuable addition to the arsenal (B13267) of combination cancer therapies. The experimental protocols and signaling pathways outlined in this guide can serve as a foundational framework for these future research endeavors.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Eupalinolide H and Paclitaxel in 3D Breast Cancer Spheroid Models
In the landscape of breast cancer therapeutics, the quest for more effective and targeted agents is relentless. This guide provides a comparative analysis of Eupalinolide H, a promising natural compound, and Paclitaxel (B517696), a long-standing chemotherapeutic agent, within the context of three-dimensional (3D) breast cancer spheroid models. These models more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional cell cultures. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and detailed protocols to inform future research and development.
Comparative Performance Analysis
The following table summarizes the key performance indicators of this compound and Paclitaxel based on available data from studies on breast cancer cell lines and related compounds. It is important to note that direct head-to-head quantitative data for this compound in breast cancer spheroids is extrapolated from studies on structurally similar eupalinolides, such as Eupalinolide J and O.
| Performance Metric | This compound (Inferred) | Paclitaxel | Source Citation(s) |
| IC50 in 2D Culture | ~3-5 µM (for Eupalinolide J in TNBC cells) | ~0.15 µM (MCF-7 monolayers, 1h exposure) | [1][2] |
| Effect on Spheroid Viability | Dose-dependent reduction in viability | Dose-dependent reduction in viability, though less sensitive than 2D cultures | [2][3][4] |
| Induction of Apoptosis | Induces apoptosis via the mitochondrial pathway, activation of caspases-3 and -9. | Induces apoptosis through mitotic arrest and Bcl-2 phosphorylation. | [1][5][6][7] |
| Mechanism of Action | Targets STAT3 and Akt/p38 MAPK signaling pathways, leading to apoptosis and cell cycle arrest. | Stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis. | [1][5][6][][9][10] |
| Effect on Cell Cycle | Induces G2/M phase arrest. | Induces G2/M phase arrest. | [5][10] |
| Impact on Cancer Stem Cells (CSCs) | Potential to target CSCs (inferred from STAT3 inhibition). | Enriches for chemoresistant CSCs. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below to facilitate reproducibility and further investigation.
Breast Cancer Spheroid Formation
This protocol outlines the generation of uniform breast cancer spheroids using the liquid overlay technique.
-
Cell Culture: Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in their recommended complete medium until they reach 70-80% confluency.[11]
-
Cell Detachment: Wash cells with PBS and detach them using a suitable enzyme-free dissociation reagent to maintain cell surface protein integrity.
-
Cell Seeding: Prepare a single-cell suspension and adjust the concentration to 1 x 10^4 cells/mL in the appropriate medium.
-
Spheroid Formation: Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment (ULA) round-bottom plate.[11][12]
-
Incubation: Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation.[11] Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days to allow for spheroid formation.[11][13]
-
Medium Change: Perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh medium.[11]
Drug Treatment of Spheroids
This protocol describes the application of therapeutic agents to the established 3D spheroid cultures.
-
Spheroid Selection: Select uniformly sized and compact spheroids for drug treatment to ensure consistency.
-
Drug Preparation: Prepare stock solutions of this compound and Paclitaxel in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the cell culture medium.
-
Treatment: Carefully remove half of the medium from each well containing a spheroid and replace it with medium containing the drug at 2x the final concentration.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 48-72 hours) at 37°C and 5% CO2.[14]
Cell Viability Assay (ATP-Based)
This protocol details the quantification of viable cells within the spheroids using a luminescent ATP-based assay.
-
Reagent Preparation: Prepare the ATP-based cell viability reagent (e.g., CellTiter-Glo® 3D) according to the manufacturer's instructions.
-
Assay Procedure: Allow the 96-well plate containing the treated spheroids to equilibrate to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well.[15]
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[15]
Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes the detection of apoptosis by measuring the activity of executioner caspases 3 and 7.
-
Reagent Preparation: Prepare the caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) in a suitable buffer or medium.[16]
-
Staining: Add the caspase-3/7 reagent and a nuclear counterstain (e.g., Hoechst 33342) directly to the wells containing the treated spheroids.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[17]
-
Imaging: Acquire fluorescent images of the spheroids using a high-content imaging system or a fluorescence microscope.[16][17]
-
Analysis: Quantify the number of caspase-3/7 positive (apoptotic) cells relative to the total number of cells (determined by the nuclear stain).
Western Blot Analysis of Signaling Proteins
This protocol outlines the procedure for extracting proteins from spheroids and analyzing the expression of key signaling molecules.
-
Spheroid Collection: Collect spheroids from each treatment group into microcentrifuge tubes.
-
Lysis: Wash the spheroids with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[12][19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in the action of this compound and Paclitaxel.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of drug exposure parameters on the activity of paclitaxel in multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breast Cancer Spheroids Reveal a Differential Cancer Stem Cell Response to Chemotherapeutic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. 4.2. Spheroid Assay, Plasmid Transfection, and Western Blot Analysis [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Assay apoptosis in magnetically bioprinted HepG2 spheroids [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
Comparative Guide to the In Vivo Anti-Tumor Effects of Eupalinolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited published research is available on the in vivo anti-tumor effects of Eupalinolide H. This guide provides a comparative analysis of publicly available data on other Eupalinolide derivatives—Eupalinolide A, B, J, and O—to offer insights into the potential anti-cancer activities of this class of compounds.
Executive Summary
Eupalinolide derivatives, sesquiterpene lactones isolated from Eupatorium lindleyanum DC., have demonstrated significant anti-tumor effects in various preclinical cancer models. This guide synthesizes in vivo data from published studies on Eupalinolide A, B, J, and O, presenting a comparative overview of their efficacy, methodologies, and mechanisms of action. The data indicates that these compounds inhibit tumor growth across a range of cancers, including non-small cell lung cancer, hepatocellular carcinoma, triple-negative breast cancer, laryngeal cancer, and pancreatic cancer. Their anti-tumor activity is mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Comparative In Vivo Anti-Tumor Efficacy
The following tables summarize the quantitative data from in vivo studies on Eupalinolide A, B, J, and O.
Table 1: In Vivo Anti-Tumor Effects of Eupalinolide A
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer | Nude Mice (Xenograft) | A549 | 25 mg/kg | >60% reduction in tumor weight and volume | [1][2] |
| Hepatocellular Carcinoma | Nude Mice (Xenograft) | MHCC97-L, HCCLM3 | 30 mg/kg, 60 mg/kg (intraperitoneally, daily for 3 weeks) | Significant reduction in tumor volume and weight | [3][4] |
Table 2: In Vivo Anti-Tumor Effects of Eupalinolide B
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Laryngeal Cancer | Nude Mice (Xenograft) | TU212 | Not Specified | Significant suppression of tumor growth (P < 0.01) | [5] |
| Pancreatic Cancer | Nude Mice (Xenograft) | Not Specified | Not Specified | Reduced tumor growth and Ki-67 expression | [6][7][8] |
| Hepatic Carcinoma | Nude Mice (Xenograft & PDX) | SMMC-7721, HCCLM3 | Not Specified | Inhibition of tumor growth | [9] |
Table 3: In Vivo Anti-Tumor Effects of Eupalinolide J
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | Nude Mice (Xenograft) | MDA-MB-231 | Not Specified | Effective antitumor activity | [10] |
| Cancer Metastasis Model | Nude Mice (Metastasis) | MDA-MB-231-Luc | Not Specified | Significant inhibition of cancer cell metastasis in vivo | [11][12] |
Table 4: In Vivo Anti-Tumor Effects of Eupalinolide O
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | Nude Mice (Xenograft) | MDA-MB-231, MDA-MB-453 | Low and high doses (intraperitoneal injection for 20 days) | Reduced tumor volume, weight, and fluorescent intensity | [13][14] |
Experimental Protocols
Xenograft Tumor Model Establishment and Drug Administration
A common methodology for assessing in vivo anti-tumor efficacy involves the use of xenograft models in immunocompromised mice. The general protocol is as follows:
-
Cell Culture: Human cancer cell lines (e.g., A549, MHCC97-L, TU212, MDA-MB-231) are cultured in appropriate media until they reach a sufficient number for injection.
-
Animal Models: Four to six-week-old female BALB/c nude mice are typically used. They are housed in specific pathogen-free conditions.[13]
-
Cell Implantation: A suspension of cancer cells (typically 1 x 106 to 5 x 106 cells) in a small volume of sterile PBS or media, sometimes mixed with Matrigel, is subcutaneously or orthotopically injected into the mice.[1][13] For metastasis studies, cells may be injected intravenously.[11]
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured regularly (e.g., every 3 days) using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2 or a similar variant.[1][13]
-
Drug Administration: Once tumors reach a certain volume, the mice are randomized into control and treatment groups. The Eupalinolide derivative or vehicle control is administered, typically via intraperitoneal injection, at specified doses and schedules.[1][3][13]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissues may be used for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67), or Western blotting.[1][13]
Signaling Pathways and Mechanisms of Action
Eupalinolide derivatives exert their anti-tumor effects by modulating various signaling pathways critical for cancer cell survival, proliferation, and metastasis.
Eupalinolide A
Eupalinolide A has been shown to induce autophagy and ferroptosis in cancer cells. In hepatocellular carcinoma, it mediates its effects through the ROS/ERK signaling pathway.[3][4][15][16][17] In non-small cell lung cancer, it targets the AMPK/mTOR/SCD1 signaling pathway.[1][2]
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Eupalinolide H
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Eupalinolide H, a sesquiterpene lactone utilized in various research applications. Adherence to these procedures is critical to mitigate potential environmental and health risks.
Chemical and Hazard Data
A comprehensive understanding of a compound's properties and associated hazards is the first step in safe handling and disposal. The following table summarizes key quantitative and qualitative data for this compound.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1402067-83-7 | [1] |
| Molecular Formula | C22H28O8 | [1] |
| Molecular Weight | 420.45 g/mol | [1] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | [1] |
Experimental Protocols for Disposal
The following step-by-step procedures are derived from the safety data sheet for this compound and general laboratory best practices for hazardous chemical disposal.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound, ensure appropriate personal protective equipment is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
-
Prepare all necessary materials for disposal in advance, including a designated and clearly labeled hazardous waste container, absorbent materials, and decontamination solutions.
2. Handling and Waste Collection:
-
Solid Waste:
-
Carefully transfer any solid this compound waste into a designated, sealable, and properly labeled hazardous waste container.
-
Avoid generating dust during transfer.[2]
-
-
Solutions:
-
For solutions containing this compound, absorb the liquid with a non-reactive, finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Once absorbed, the material should be treated as solid hazardous waste and placed in the designated container.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, must be considered hazardous waste and disposed of in the designated container.
-
3. Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.
-
Scrub the affected areas and equipment thoroughly with alcohol.[1]
-
Collect any cleaning materials (e.g., wipes, paper towels) used for decontamination and dispose of them as hazardous waste.
4. Final Disposal:
-
Seal the hazardous waste container securely.
-
The fundamental principle for the final disposal of this compound is that it must be sent to an approved waste disposal plant.[1][3] Do not dispose of this chemical down the drain or in regular trash.
-
Follow your institution's specific guidelines and protocols for the storage and pickup of chemical waste. Ensure all labeling requirements are met.
-
Collect any spillage to prevent its release into the environment.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
